Pradimicin L
Description
structure given in first source; isolated from Actinomadura verrucosospora
Properties
Molecular Formula |
C41H46N2O19 |
|---|---|
Molecular Weight |
870.8 g/mol |
IUPAC Name |
(2R)-2-[[(5R,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C41H46N2O19/c1-11-6-18-24(31(50)21(11)38(55)43-12(2)39(56)57)23-16(9-17-25(32(23)51)28(47)15-7-14(58-5)8-19(45)22(15)27(17)46)29(48)36(18)61-41-35(54)37(26(42-4)13(3)59-41)62-40-34(53)33(52)30(49)20(10-44)60-40/h6-9,12-13,20,26,29-30,33-37,40-42,44-45,48-54H,10H2,1-5H3,(H,43,55)(H,56,57)/t12-,13+,20-,26+,29+,30+,33+,34+,35-,36-,37+,40+,41+/m1/s1 |
InChI Key |
GHJAVLVTKGUJCU-DCPRIWAJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Pradimicin L: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical structure and stereochemical configuration of Pradimicin L, a member of the pradimicin class of antifungal antibiotics. Pradimicins are noted for their unique mechanism of action, which involves binding to D-mannosides on the fungal cell surface.[1] This guide synthesizes available information to present a thorough understanding of this compound's molecular architecture.
Chemical Structure of this compound
This compound is a complex glycoside antibiotic. Its structure is composed of three main components: a polycyclic aglycone, a D-alanine amino acid moiety, and a disaccharide unit. The systematic name for this compound is N-[[(5S,6S)-5-O-[4,6-dideoxy-4-(methylamino)-3-O-(β-D-glucopyranosyl)-β-D-galactopyranosyl]-5,6,8,13-tetrahydro-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxobenzo[a]naphthacene-2-yl]carbonyl]-D-alanine .[2][3]
The core structure is a dihydrobenzo[a]naphthacenequinone aglycone, which is characteristic of the pradimicin family.[1] Attached to this aglycone is a disaccharide composed of a β-D-glucopyranosyl unit linked to a β-D-galactopyranosyl derivative, which is in turn linked to the aglycone at the C-5 position. A D-alanine molecule is connected via an amide bond to the carboxyl group at C-2 of the aglycone.
Molecular Formula: C₄₁H₄₆N₂O₁₉
Below is a diagram illustrating the chemical structure of this compound.
Stereochemistry
The stereochemistry of this compound is complex and crucial for its biological activity. The absolute configurations of the chiral centers have been determined through spectroscopic analysis and chemical degradation studies.
Key Stereochemical Features:
-
Aglycone: The stereocenters at positions 5 and 6 of the benzo[a]naphthacenequinone core are defined as (5S, 6S).
-
Amino Acid: The amino acid component is D-alanine, which is less common in natural products than its L-enantiomer.
-
Disaccharide: The glycosidic linkages in the disaccharide moiety are specified as β-anomers. The glucose unit is β-D-glucopyranosyl, and the modified galactose unit is a β-D-galactopyranosyl derivative.
The following table summarizes the key stereochemical assignments in this compound.
| Moiety | Chiral Center(s) | Absolute Configuration |
| Aglycone | C-5 | S |
| C-6 | S | |
| Amino Acid | α-carbon | D (R) |
| Sugars | Anomeric carbon of Glucose | β |
| Anomeric carbon of Galactose derivative | β |
Experimental Protocols
1. Fermentation and Isolation:
-
Cultivation: Actinomadura verrucosospora subsp. neohibisca is cultured in a suitable nutrient medium under controlled conditions to promote the production of secondary metabolites, including this compound.
-
Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. The active compound is extracted from the mycelium and/or the supernatant using organic solvents such as ethyl acetate (B1210297) or butanol.
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound. These typically include:
-
Silica gel column chromatography.
-
Reverse-phase column chromatography (e.g., on ODS).
-
High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
2. Structure Elucidation:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the deduction of the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to determine the connectivity and stereochemistry of the molecule.
-
¹H NMR: Provides information on the number and chemical environment of protons, as well as their coupling relationships.
-
¹³C NMR: Determines the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which allows for the assembly of the molecular skeleton.
-
NOESY/ROESY: These experiments provide information about through-space proximity of protons, which is essential for determining the relative stereochemistry and conformation of the molecule.
-
-
Chemical Degradation: Controlled hydrolysis of this compound can be performed to break it down into its constituent parts (aglycone, sugars, and amino acid). These components can then be identified by comparison with authentic standards, for example, using chiral gas chromatography to determine the D/L configuration of the amino acid and sugars.
The following diagram illustrates a generalized workflow for the structure elucidation of a natural product like this compound.
Quantitative Data
Specific quantitative data for this compound, such as detailed ¹H and ¹³C NMR chemical shifts and coupling constants from the primary literature, are not publicly available at the time of this writing. For drug development and synthesis purposes, it would be necessary to consult the original publication by Saitoh et al. in The Journal of Antibiotics (1993) or re-characterize the molecule to obtain this data.
Conclusion
This compound possesses a complex and well-defined chemical structure and stereochemistry, which are integral to its antifungal activity. The molecule features a (5S, 6S)-dihydrobenzo[a]naphthacenequinone aglycone, a D-alanine residue, and a unique disaccharide moiety with β-glycosidic linkages. While the general structural features are known, detailed quantitative spectroscopic data from the primary literature remains a key piece of information for researchers working on the synthesis or modification of this potent antibiotic.
References
Pradimicin L: A Technical Guide to its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradimicin L, a member of the pradimicin class of antibiotics, exhibits potent antifungal activity against a broad spectrum of pathogenic fungi. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its unique interaction with fungal cell wall components. The document details the calcium-dependent binding of this compound to D-mannose residues within the cell wall mannoproteins, leading to the formation of a cytotoxic ternary complex. This event triggers a cascade of downstream effects, culminating in the disruption of fungal cell membrane integrity and subsequent cell death. This guide summarizes key quantitative data, provides detailed experimental protocols for studying its mechanism, and includes visualizations of the molecular interactions and experimental workflows.
Core Mechanism of Action: The Ternary Complex
The primary mechanism of action of this compound against fungal pathogens is a unique, lectin-like interaction with specific carbohydrate moieties on the fungal cell surface. This process is critically dependent on the presence of calcium ions and targets the mannan (B1593421) layer of the fungal cell wall, a structure absent in mammalian cells, thus providing a basis for its selective toxicity.
The key steps in the mechanism are as follows:
-
Calcium-Dependent Dimerization: In the presence of Ca2+, two molecules of this compound form a dimeric complex, [Pradimicin L2/Ca2+][1]. This initial complex formation is a prerequisite for subsequent binding to the fungal cell wall.
-
Mannan Recognition and Binding: The [Pradimicin L2/Ca2+] complex specifically recognizes and binds to D-mannose residues present in the mannoproteins of the fungal cell wall[1][2]. This interaction is highly specific for mannose.
-
Ternary Complex Formation: The binding of the dimeric this compound-calcium complex to mannose results in the formation of a stable ternary complex: [Pradimicin L2/Ca2+/Mannosen][1][2]. Spectrophotometric studies have suggested a stepwise formation, with an initial high-affinity binding of two mannose molecules, followed by a lower-affinity binding of two additional mannose molecules, leading to a [Pradimicin2/Ca2+/Man4] complex[1].
-
Cell Membrane Disruption: The formation of this ternary complex on the cell surface is believed to disrupt the architecture of the cell wall, leading to a loss of integrity of the underlying plasma membrane[2][3].
-
Leakage of Intracellular Contents: The compromised membrane integrity results in the leakage of essential intracellular components, such as potassium ions (K+), leading to a disruption of cellular homeostasis[3].
-
Cell Death: The culmination of these events is the cessation of cellular functions and ultimately, fungal cell death[3].
The following diagram illustrates the proposed signaling pathway for the antifungal action of this compound.
Quantitative Data on Antifungal Activity
While specific quantitative data for this compound is limited in publicly available literature, its activity is reported to be equivalent to that of Pradimicin A[2]. The closely related and more extensively studied derivative, BMS-181184, serves as a reliable proxy for understanding the antifungal spectrum and potency. The following tables summarize the in vitro activity of BMS-181184 against key fungal pathogens.
Table 1: In Vitro Activity of BMS-181184 against Candida Species
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | 100 | ≤0.5 - >128 | 2 | 4 |
| Candida glabrata | 25 | 1 - 8 | 4 | 8 |
| Candida parapsilosis | 25 | 1 - 4 | 2 | 4 |
| Candida tropicalis | 25 | 1 - 8 | 2 | 8 |
| Candida krusei | 25 | 2 - 16 | 8 | 16 |
Data compiled from studies on the pradimicin derivative BMS-181184, which has comparable activity to this compound.
Table 2: In Vitro Activity of BMS-181184 against Aspergillus Species
| Fungal Species | Number of Strains | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) |
| Aspergillus fumigatus | 35 | 4 - 16 | 7.99 |
| Aspergillus flavus | 3 | ≥16 | N/A |
| Aspergillus niger | 4 | ≥16 | N/A |
Data compiled from studies on the pradimicin derivative BMS-181184. Note that some Aspergillus species show higher MICs, indicating potential resistance[4].
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Antifungal Susceptibility Testing (Broth Macrodilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
Materials:
-
This compound
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate
-
Sterile saline
-
Spectrophotometer
-
Sterile test tubes
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud dextrose agar (B569324) at 35°C.
-
Prepare a suspension of fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).
-
Further dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water for water-soluble derivatives, or DMSO).
-
Perform serial twofold dilutions of this compound in RPMI-1640 in a series of test tubes to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each tube containing the drug dilutions.
-
Include a drug-free growth control tube and an uninoculated sterility control tube.
-
Incubate the tubes at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., no visible growth or a prominent reduction in turbidity) compared to the growth control.
-
Potassium Leakage Assay
This assay measures the integrity of the fungal cell membrane by quantifying the leakage of intracellular potassium ions upon exposure to this compound.
Materials:
-
This compound
-
Fungal isolate
-
Glucose solution (e.g., 5%)
-
Calcium chloride (CaCl2)
-
Potassium-free buffer
-
Atomic absorption spectrophotometer or ion-selective electrode
-
Centrifuge
Procedure:
-
Cell Preparation:
-
Grow the fungal cells to mid-log phase in a suitable broth medium.
-
Harvest the cells by centrifugation and wash them several times with deionized water to remove extracellular potassium.
-
Resuspend the cells in a potassium-free buffer containing glucose.
-
-
Treatment:
-
Add CaCl2 to the cell suspension to the desired final concentration.
-
Add this compound at various concentrations to the cell suspension. Include a control with no drug.
-
-
Sample Collection and Analysis:
-
At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Analyze the supernatant for potassium ion concentration using an atomic absorption spectrophotometer or a potassium-selective electrode.
-
-
Data Analysis:
-
Plot the extracellular potassium concentration against time for each this compound concentration. An increase in extracellular potassium indicates membrane damage.
-
The following diagram outlines the general workflow for a potassium leakage assay.
Conclusion
This compound represents a promising class of antifungal agents with a distinct mechanism of action that targets the fungal cell wall. Its efficacy is rooted in the calcium-dependent formation of a ternary complex with D-mannose residues, leading to rapid cell membrane disruption and fungicidal activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of this compound and related compounds. Further research into the structure-activity relationships of the pradimicin class may lead to the development of new derivatives with enhanced efficacy and a broader spectrum of activity.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Blueprint of an Antifungal Agent: An In-depth Technical Guide to the Biosynthesis of Pradimicin L in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicins are a class of polyketide antibiotics renowned for their potent antifungal and antiviral activities.[1] A noteworthy member of this family is Pradimicin L, a congener distinguished by its unique D-glucosyl-D-thomosamine sugar moiety.[2] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in actinomycetes, with a focus on the genetic and enzymatic machinery involved. The content herein is curated for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular intricacies of pradimicin biosynthesis.
The this compound Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is encoded within a dedicated gene cluster found in actinomycetes such as Actinomadura hibisca and Actinomadura verrucosospora subsp. neohibisca.[2][3] This cluster spans approximately 39 kb and comprises around 28 open reading frames (ORFs).[3] These genes orchestrate the assembly of the pradimicin core structure and its subsequent modifications. The key enzymatic players include a type II polyketide synthase (PKS), along with a cohort of tailoring enzymes such as hydroxylases, methyltransferases, an amino acid ligase, and glycosyltransferases.[3]
The Biosynthetic Pathway of this compound: A Stepwise Elucidation
The biosynthesis of this compound is a multi-step process that begins with the formation of a polyketide backbone, followed by a series of intricate tailoring reactions. The proposed pathway, based on studies of blocked mutants and bioconversion experiments, is detailed below.[4]
Polyketide Chain Assembly
The journey begins with the synthesis of the polyketide backbone by a type II polyketide synthase (PKS). This enzymatic complex catalyzes the iterative condensation of malonyl-CoA extender units with a starter unit, likely acetyl-CoA, to form a linear poly-β-ketone chain.[3]
Cyclization and Aromatization
The nascent polyketide chain undergoes a series of cyclization and aromatization reactions, catalyzed by cyclases and aromatases encoded within the gene cluster. This process establishes the characteristic dihydrobenzo[α]naphthacenequinone core of the pradimicin family.[3]
Core Aglycone Tailoring
Following the formation of the core structure, a series of tailoring enzymes modify the aglycone to create key intermediates. These modifications include:
-
Hydroxylation: The cytochrome P450 hydroxylases, PdmJ and PdmW, introduce hydroxyl groups at the C-5 and C-6 positions of the aglycone, respectively. These enzymes have been shown to act synergistically, with their co-expression leading to the efficient formation of a dihydroxylated intermediate.[5]
-
Methylation: The O-methyltransferases PdmF and PdmT are responsible for the methylation of hydroxyl groups on the aglycone. PdmT catalyzes the 7-O-methylation, which is a prerequisite for the subsequent 11-O-methylation by PdmF.
-
D-Alanine Ligation: The amino acid ligase PdmN attaches a D-alanine moiety to the carboxyl group of the aglycone. PdmN exhibits relaxed substrate specificity and can also incorporate other amino acids, such as D-serine.[5]
Glycosylation: The Defining Step for this compound
The final and defining stage in the biosynthesis of this compound is the attachment of its unique sugar moiety. This process is catalyzed by a pair of glycosyltransferases, PdmS and PdmQ.
-
Attachment of D-thomosamine: PdmS is responsible for the transfer of the first sugar, D-thomosamine, to the aglycone, forming Pradimicin B.[4]
-
Addition of D-glucose: Subsequently, PdmQ catalyzes the attachment of a D-glucose unit to the D-thomosamine moiety, yielding the final product, this compound.[2]
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Quantitative Data on Pradimicin Biosynthesis
Quantitative analysis of pradimicin production in wild-type and mutant strains has provided valuable insights into the roles of specific biosynthetic genes. The following table summarizes key quantitative data from various studies.
| Strain/Condition | Product | Yield/Production Level | Reference |
| Actinomadura hibisca (prmP3 mutant) | Pradimicins | Decreased to 62% of wild-type | [3] |
| S. coelicolor CH999 expressing pradimicin early genes | Intermediate G-2A | 48.8 ± 3.2 mg/L | |
| S. coelicolor CH999 expressing early genes + PdmN | JX137a (D-alanylated G-2A) | 31.9 ± 3.1 mg/L |
Experimental Protocols
Detailed experimental protocols are crucial for the study of the this compound biosynthetic pathway. While specific, step-by-step protocols are often unique to individual laboratories, the following sections outline the general methodologies employed in key experiments cited in the literature.
Gene Inactivation
Gene inactivation, or knockout, is a fundamental technique to elucidate the function of specific genes in a biosynthetic pathway. A common method used in Actinomadura and related actinomycetes is PCR-targeted gene replacement.
References
- 1. researchgate.net [researchgate.net]
- 2. Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of the pradimicin family of antibiotics. I. Generation and selection of pradimicin-nonproducing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of the pradimicin family of antibiotics. III. Biosynthetic pathway of both pradimicins and benanomicins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycosyltransferase Activity Assay Using Colorimetric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Pradimicin L: An In-depth Technical Guide on its Antifungal Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicins are a unique class of antifungal agents characterized by a dihydrobenzo[a]naphthacenequinone aglycone. First isolated from Actinomadura hibisca, these compounds have garnered significant interest due to their novel mechanism of action and broad-spectrum activity. Pradimicin L, a congener of Pradimicin A, demonstrates potent antifungal properties. This technical guide provides a comprehensive overview of the antifungal spectrum of activity of this compound, including quantitative data, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
Pradimicins exert their antifungal effect through a distinctive mechanism that targets the fungal cell wall. This process is calcium-dependent and involves the specific recognition and binding to terminal D-mannoside residues present in the cell wall mannoproteins.[1][2] This interaction leads to the formation of a ternary complex composed of pradimicin, D-mannoside, and calcium.[2] The formation of this complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[1][2] This unique mode of action makes cross-resistance with existing antifungal classes, such as azoles and polyenes, unlikely.
Figure 1: this compound's calcium-dependent binding to D-mannosides.
In Vitro Antifungal Spectrum of Activity
This compound exhibits a broad spectrum of activity against a variety of clinically significant fungal pathogens.[3] Its activity is reported to be comparable to that of Pradimicin A.[3] While extensive quantitative data specifically for this compound is limited in publicly available literature, the activity of the closely related and well-studied derivative, BMS-181184, provides a strong indication of its antifungal potential. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for BMS-181184 against key fungal groups.
Table 1: Antifungal Activity of Pradimicin Derivative (BMS-181184) against Yeasts
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Candida spp. | 167 | ≤8 (for 97% of strains) | 2 - 8 | - |
| Cryptococcus neoformans | - | ≤8 (for 97% of strains) | 2 - 8 | - |
| Torulopsis glabrata | - | ≤8 (for 97% of strains) | 2 - 8 | - |
| Rhodotorula spp. | - | ≤8 (for 97% of strains) | 2 - 8 | - |
Data is for the pradimicin derivative BMS-181184 as reported in literature.[4]
Table 2: Antifungal Activity of Pradimicin Derivative (BMS-181184) against Molds
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Aspergillus fumigatus | - | ≤8 (for most strains) | - | - |
| Aspergillus niger | - | ≥16 | - | - |
| Aspergillus flavus | - | ≥16 | - | - |
| Dermatophytes | 26 | ≤8 (for 89% of strains) | - | - |
| Fusarium spp. | - | ≥16 (poor activity) | - | - |
| Zygomycetes | - | ≥16 (poor activity) | - | - |
Data is for the pradimicin derivative BMS-181184 as reported in literature.[4]
Experimental Protocols: Antifungal Susceptibility Testing
The in vitro antifungal activity of this compound is determined using standardized methods, primarily the broth macrodilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS), in document M27-A2 for yeasts.
CLSI M27-A2 Broth Macrodilution Method for Yeasts (Summarized Protocol)
-
Preparation of Antifungal Agent:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.
-
Perform serial twofold dilutions of the stock solution in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
-
Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test tubes.
-
-
Test Procedure:
-
Dispense 0.9 mL of each antifungal dilution into appropriately labeled sterile glass tubes.
-
Add 0.1 mL of the standardized inoculum to each tube.
-
Include a growth control tube (0.9 mL of drug-free RPMI 1640 + 0.1 mL of inoculum) and a sterility control tube (1 mL of drug-free RPMI 1640).
-
-
Incubation:
-
Incubate the tubes at 35°C for 48 hours (for Candida spp.) or 72 hours (for Cryptococcus neoformans).
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (e.g., 80% reduction) of growth compared to the growth control.
-
Figure 2: Workflow for determining the MIC of this compound.
Conclusion
This compound is a promising antifungal agent with a broad spectrum of activity and a novel mechanism of action that differentiates it from currently available therapies. Its potent in vitro activity against key fungal pathogens, including Candida and Cryptococcus species, highlights its potential for further development. The provided data on its derivative, BMS-181184, offers a valuable insight into its antifungal efficacy. Standardized susceptibility testing protocols are crucial for the continued evaluation and potential clinical application of this unique class of antifungals. Further research to generate more extensive quantitative data on this compound itself will be instrumental in fully elucidating its therapeutic potential.
References
- 1. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Pradimicin L and Its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicins are a class of potent antifungal antibiotics characterized by a dihydrobenzo[a]naphthacenequinone aglycone linked to a D-amino acid and a hexose (B10828440) sugar moiety.[1] Their unique mechanism of action, which involves binding to D-mannose residues on the fungal cell wall in a calcium-dependent manner, has made them a subject of significant interest in the quest for novel antifungal agents.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Pradimicin L and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.
This compound, a congener of Pradimicin A, features a D-glucosyl-D-thomosamine moiety at the C-5 position of the aglycone.[2] Its antifungal activity has been found to be equiactive to that of Pradimicin A.[2] This document will delve into the impact of various structural modifications on the biological activity of this compound and related analogs, offering valuable insights for the design and development of new and improved pradimicin-based therapeutics.
Core Structure of Pradimicins
The fundamental structure of pradimicins consists of a polycyclic aromatic aglycone, a sugar moiety, and an amino acid. The numbering and key components of the pradimicin scaffold are illustrated below.
Caption: Core structure of the Pradimicin scaffold.
Structure-Activity Relationship Data
The antifungal activity of this compound and its analogs is highly dependent on the nature of the substituents at various positions of the pradimicin core. The following tables summarize the available quantitative and qualitative data on the in vitro activity of these compounds against key fungal pathogens.
Table 1: In Vitro Antifungal Activity of this compound and Analogs
| Compound | Modification | Test Organism | MIC (µg/mL) | Activity Comparison | Reference |
| This compound | - | Various Fungi | - | Equiactive to Pradimicin A | [2] |
| Pradimicin FL | D-Serine instead of D-Alanine | Various Fungi | - | More active than this compound | [2] |
| Pradimicin A | - | Candida rugosa | 4 | - | [3] |
| BMS-181184 | Pradimicin Derivative | Candida spp. | 2 - 8 | Broad Spectrum | [4] |
| BMS-181184 | Pradimicin Derivative | Aspergillus fumigatus | ≤ 8 | Broad Spectrum | [4] |
| BMS-181184 | Pradimicin Derivative | Aspergillus niger | ≥ 16 | Poorer Activity | [4] |
| BMS-181184 | Pradimicin Derivative | Aspergillus flavus | ≥ 16 | Poorer Activity | [4] |
Table 2: Structure-Activity Relationship Summary for Pradimicin Analogs (Primarily based on Pradimicin A derivatives)
| Modification Site | Structural Change | Effect on Antifungal Activity | Reference |
| Amino Acid Moiety | Replacement of D-Alanine with other D-α-amino acids (except D-Proline) | Activity retained | [5] |
| Modification of the free carboxyl group to amides | Activity comparable to parent compound | [6] | |
| Sugar Moiety | 5-O-(6-deoxy-β-D-sugar) | Essential for activity | [7] |
| 2'-epi, 3'-oxo, and 4'-deoxy sugar derivatives | Activity retained against yeasts | [7] | |
| D-xylose-modified derivatives | Activity comparable to Pradimicin A | [7] | |
| Aglycone Moiety | Modifications at C-11 | Tolerated, can be modified without loss of activity | [8] |
| 11-demethoxy, 11-O-ethyl, 11-O-fluoroethyl derivatives | Promising activity, comparable to Pradimicin A | [8] | |
| C4'-Position (Sugar) | 4'-N-carboxyl substituted alkyl, 4'-N-formyl, 4'-axial-hydroxy derivatives | Activity retained, improved water solubility | [9] |
Mechanism of Action: Ternary Complex Formation
The antifungal activity of pradimicins is initiated by their specific recognition of D-mannoside residues on the surface of fungal cell walls. This binding is contingent on the presence of calcium ions, leading to the formation of a ternary complex. This complex disrupts the integrity of the fungal cell membrane, ultimately causing cell death.[10]
Caption: Mechanism of action of Pradimicin analogs.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
The following protocol is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogs, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][11][12]
1. Preparation of Antifungal Agents:
-
Prepare a stock solution of the test compound (e.g., this compound analog) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve the desired final concentrations.
2. Inoculum Preparation:
-
For Yeasts (e.g., Candida albicans):
-
Culture the yeast on Sabouraud Dextrose Agar at 35°C for 24-48 hours.
-
Prepare a suspension of the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Dilute the suspension in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
For Molds (e.g., Aspergillus fumigatus):
-
Culture the mold on Potato Dextrose Agar at 35°C for 7 days to encourage sporulation.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 20).
-
Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
3. Assay Procedure:
-
Dispense the diluted antifungal agents into the wells of a 96-well microtiter plate.
-
Add the prepared fungal inoculum to each well.
-
Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.
Caption: Workflow for antifungal susceptibility testing.
Conclusion
The structure-activity relationship of this compound and its analogs reveals several key insights for the development of novel antifungal agents. Modifications to the D-amino acid and the C-11 position of the aglycone are generally well-tolerated, with some analogs exhibiting improved activity or physicochemical properties such as water solubility. The sugar moiety, particularly the 5-O-(6-deoxy-β-D-sugar), is crucial for antifungal activity. The unique calcium-dependent, mannose-binding mechanism of action of pradimicins presents a promising avenue for combating fungal infections, potentially circumventing resistance mechanisms associated with existing antifungal drugs. Further exploration of the SAR of this compound and the generation of new analogs, guided by the principles outlined in this guide, will be instrumental in advancing this promising class of antibiotics towards clinical applications.
References
- 1. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activities of alanine-exchanged analogs of pradimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activities of pradimicin A derivatives modification of the alanine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Interaction of Pradimicin L with Fungal D-mannosides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradimicins are a class of antifungal antibiotics that exhibit a unique mechanism of action involving the specific recognition of D-mannose (B1359870) residues on the surface of fungal cells. This interaction is calcium-dependent and leads to the formation of a ternary complex, ultimately disrupting the fungal cell membrane integrity and causing cell death. This technical guide provides a comprehensive overview of the binding of Pradimicin L to D-mannosides, with a focus on the quantitative aspects of this interaction, detailed experimental protocols for its study, and the molecular pathways involved. The information presented herein is intended to serve as a valuable resource for researchers in the fields of mycology, drug discovery, and glycobiology.
Introduction
The rise of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents with unique mechanisms of action. Pradimicins, natural products produced by Actinomadura hibisca, represent a promising class of such agents. Their mode of action, which targets the mannan (B1593421) layer of the fungal cell wall, is distinct from that of currently available antifungals, suggesting a low probability of cross-resistance.
This compound, a member of this family, shares the characteristic dihydrobenzo[a]naphthacenequinone core structure with other pradimicins and demonstrates potent, broad-spectrum antifungal activity.[1] The key to its biological activity lies in its ability to act as a lectin-mimic, binding specifically to D-mannopyranoside residues in the presence of calcium ions.[2][3] This binding event triggers a cascade of events leading to fungal cell demise.[4]
This guide will delve into the core aspects of the this compound-D-mannoside interaction, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying processes to facilitate a deeper understanding and further research in this area. While much of the detailed experimental work has been conducted on the closely related Pradimicin A and its water-soluble derivative BMY-28864, the structural and functional similarities allow for valuable extrapolation to this compound.[5]
Quantitative Analysis of Pradimicin-Mannoside Binding
The interaction between pradimicins and D-mannosides is a complex, multi-step process. Spectroscopic studies have been instrumental in elucidating the stoichiometry and binding affinities of these interactions. The data, primarily from studies on Pradimicin A and its derivatives, are summarized below.
| Parameter | Ligand | Pradimicin Analog | Method | Value | Reference(s) |
| Stoichiometry | Methyl α-D-mannopyranoside | BMY-28864 | Quantitative Component Analysis | 2.1 : 4.3 : 1.0 (BMY-28864 : Mannoside : Ca2+) | [2][3] |
| D-Mannose | Pradimicin A | Spectrophotometry | [PRM2/Ca2+/Man4] complex formed in a stepwise manner | [5][6] | |
| Binding Affinity (Kd) | Methyl α-D-mannopyranoside | Pradimicin A (estimated) | Isothermal Titration Calorimetry | ~96 µM | [2] |
| Methyl α-D-mannopyranoside | PRM-Azide (Pradimicin A derivative) | Isothermal Titration Calorimetry | 513 µM | [2] | |
| Half-Maximal Absorbance Change | Mono- and Di-mannosides | BMY-28864 | UV-Vis Spectroscopy | ~10 mM | [7] |
| Trimannoside and Man9GlcNAc2-Asn | BMY-28864 | UV-Vis Spectroscopy | ~1.5 mM | [7] | |
| Ca2+ | BMY-28864 | UV-Vis Spectroscopy | ~15 µM | [7] |
Experimental Protocols
The study of the this compound-D-mannoside interaction requires a combination of biophysical and biochemical techniques. Below are detailed methodologies for key experiments cited in the literature.
Co-precipitation Assay
This assay is used to demonstrate the formation of the insoluble ternary complex of pradimicin, D-mannoside, and calcium.
Objective: To qualitatively and quantitatively assess the formation of the Pradimicin-mannoside-Ca2+ complex.
Materials:
-
This compound (or analog) solution (e.g., 1 mM in a suitable buffer)
-
D-mannoside solution (e.g., methyl α-D-mannopyranoside, 100 mM in buffer)
-
Calcium chloride (CaCl2) solution (e.g., 1 M)
-
Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
In a microcentrifuge tube, combine the this compound solution, D-mannoside solution, and CaCl2 solution to the desired final concentrations (e.g., 50 µM this compound, 10 mM D-mannoside, 10 mM CaCl2) in a final volume of 500 µL of buffer.
-
Incubate the mixture at room temperature for 30 minutes to allow for complex formation and precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes to pellet the insoluble complex.
-
Carefully remove the supernatant.
-
Wash the pellet by resuspending it in 500 µL of buffer and centrifuging again. Repeat the wash step twice to remove any unbound components.
-
The pellet can then be quantified by various methods, such as dissolving it in a known volume of an appropriate solvent and measuring the absorbance at a characteristic wavelength for the pradimicin.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of an interaction.
Objective: To determine the thermodynamic profile of this compound binding to D-mannosides.
Materials:
-
Isothermal Titration Calorimeter
-
This compound solution (e.g., 100 µM in ITC buffer)
-
D-mannoside solution (e.g., 2 mM methyl α-D-mannopyranoside in ITC buffer)
-
ITC Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5). It is critical that the buffer for the protein and ligand are identical to minimize heats of dilution.
Protocol:
-
Prepare the this compound and D-mannoside solutions in identical ITC buffer. Degas both solutions prior to use.
-
Load the this compound solution into the sample cell of the calorimeter.
-
Load the D-mannoside solution into the injection syringe.
-
Set the experimental parameters, such as the cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., 20 injections of 2 µL each with a 150-second spacing).
-
Perform an initial injection of buffer into the this compound solution to determine the heat of dilution, which will be subtracted from the subsequent data.
-
Initiate the titration of the D-mannoside solution into the this compound solution.
-
The raw data, a series of heat-change peaks, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site or two-sites sequential binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is particularly useful for studying the Pradimicin-mannoside interaction due to the insolubility of the ternary complex. It provides atomic-level insights into the binding geometry.
Objective: To elucidate the three-dimensional structure of the this compound-D-mannoside complex.
Materials:
-
Solid-state NMR spectrometer with a magic-angle spinning (MAS) probe.
-
Isotopically labeled this compound (e.g., 13C or 15N labeled) and/or D-mannoside (e.g., 13C labeled).
-
Sample rotor for MAS.
Protocol:
-
Prepare the solid-state NMR sample by co-precipitating the isotopically labeled this compound and D-mannoside in the presence of CaCl2, as described in the co-precipitation assay protocol.
-
Wash the precipitate extensively to ensure the removal of unbound components and to isolate the desired complex stoichiometry (e.g., the [PRM2/Ca2+/Man2] complex).[6]
-
Lyophilize the washed precipitate to obtain a dry powder.
-
Pack the powdered sample into a MAS rotor.
-
Acquire solid-state NMR spectra. Typical experiments include:
-
13C Cross-Polarization Magic-Angle Spinning (CP-MAS): To obtain high-resolution spectra of the carbon atoms in the complex.
-
Two-dimensional Dipolar-Assisted Rotational Resonance (2D-DARR): To measure internuclear distances between carbon atoms, which provides crucial information for determining the binding interface and the conformation of the molecules in the complex.[5][8]
-
-
The experimental data is then used in conjunction with computational modeling to build a high-resolution model of the this compound-D-mannoside complex.
Molecular Mechanisms and Signaling Pathways
The binding of this compound to D-mannosides on the fungal cell wall is the initial event in a cascade that leads to cell death. The currently understood mechanism and potential downstream signaling are illustrated below.
The Binding and Membrane Disruption Pathway
The primary mechanism of action of this compound is the disruption of the fungal cell membrane. This process can be visualized as a series of sequential steps.
Caption: this compound binding to D-mannosides on the fungal cell wall.
Experimental Workflow for Studying Pradimicin-Mannoside Interaction
A typical workflow for investigating the interaction between this compound and D-mannosides involves a multi-faceted approach, starting from initial screening to detailed structural analysis.
Caption: A typical experimental workflow for studying this compound and D-mannoside interactions.
Putative Downstream Cellular Responses
While the direct membrane-disrupting activity of this compound is well-established, the subsequent cellular responses in the fungus are less understood. Based on known fungal stress response pathways, it is plausible that the initial membrane damage triggers a cascade of signaling events aimed at mitigating the stress. However, the potent and rapid action of pradimicins likely overwhelms these repair mechanisms, leading to cell death. Further research, such as transcriptional and proteomic profiling of pradimicin-treated fungal cells, is needed to elucidate these downstream pathways.
Conclusion
The interaction of this compound with D-mannosides on the fungal cell wall represents a fascinating and clinically relevant example of molecular recognition. This guide has provided a detailed overview of the quantitative aspects of this binding, the experimental methodologies used to study it, and the current understanding of its mechanism of action. The continued investigation into the nuances of this interaction and the potential downstream cellular responses will be crucial for the development of pradimicins as a novel class of antifungal therapeutics. The detailed protocols and compiled data herein are intended to serve as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Pradimicin A, a mannose-binding natural product: Its molecular recognition mechanism and applications [glycoforum.gr.jp]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-state NMR analysis of calcium and d-mannose binding of BMY-28864, a water-soluble analogue of pradimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mannose-binding analysis and biological application of pradimicins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
The Decisive Role of Calcium in the Antifungal Activity of Pradimicin L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradimicin L, a member of the pradimicin class of antibiotics, exhibits broad-spectrum antifungal activity through a unique, calcium-dependent mechanism of action. This technical guide provides an in-depth exploration of the critical role of calcium in the antifungal efficacy of this compound. It consolidates available data on its mechanism, presents structured quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows. The central finding is that this compound's antifungal action is contingent upon the formation of a ternary complex with D-mannosides on the fungal cell surface, a process that is fundamentally dependent on the presence of calcium ions. This interaction leads to membrane disruption, ion leakage, and ultimately, programmed cell death.
Introduction
The pradimicins are a promising class of antifungal agents characterized by a dihydrobenzo[a]naphthacenequinone aglycone. Their mechanism of action distinguishes them from other antifungal drugs, offering a potential avenue to combat resistant fungal pathogens. A key feature of this mechanism is the essential role of calcium. This compound, in a lectin-mimic fashion, specifically recognizes and binds to terminal D-mannoside residues present in the mannoproteins of fungal cell walls. This binding is stabilized by calcium ions, leading to the formation of a [this compound-Ca2+-D-mannoside] ternary complex.[1][2] This complex disrupts the integrity of the fungal cell membrane, triggering a cascade of events that result in cell death.[1][3]
Quantitative Data on Antifungal Activity
While the calcium-dependent nature of pradimicins' antifungal activity is well-established, specific quantitative data from publicly available literature directly comparing the Minimum Inhibitory Concentrations (MICs) of this compound in calcium-depleted versus calcium-supplemented media is limited. However, the available data for pradimicin derivatives, such as BMS-181184, underscores the broad-spectrum activity of this class of antifungals in standard, calcium-containing media.
Table 1: In Vitro Antifungal Activity of Pradimicin Derivative (BMS-181184) against Various Fungal Pathogens
| Fungal Species | Number of Strains | MIC Range (µg/mL) |
| Candida albicans | >100 | 2 - 8 |
| Cryptococcus neoformans | >50 | 2 - 8 |
| Aspergillus fumigatus | >20 | ≤ 8 |
| Dermatophytes | 26 | ≤ 8 |
| Aspergillus niger | 4 | ≥ 16 |
| Aspergillus flavus | 3 | ≥ 16 |
| Fusarium spp. | Multiple | ≥ 16 |
Note: The MIC values presented are for the pradimicin derivative BMS-181184 and were determined using standard broth microdilution methods in RPMI 1640 medium, which contains calcium.[4][5] It is strongly implied in the literature that in the absence of sufficient calcium, these MIC values would be significantly higher, though specific fold-increases are not detailed.
Mechanism of Action: The Calcium-Mediated Pathway
The antifungal activity of this compound is initiated at the fungal cell surface and culminates in apoptosis-like cell death. The process can be dissected into several key, calcium-dependent stages.
Ternary Complex Formation
The primary event is the binding of this compound to D-mannoside residues on the fungal cell wall. This interaction is weak on its own but is significantly stabilized by the presence of calcium ions, which act as a bridge, forming a stable ternary complex.[1][2] The free carboxyl group on the pradimicin molecule has been identified as the calcium-binding site.
Membrane Disruption and Ion Leakage
The formation of the ternary complex is believed to induce conformational changes in the cell membrane, leading to a loss of its integrity.[1][4] A primary consequence of this membrane perturbation is the rapid efflux of intracellular potassium ions.[1] This loss of potassium homeostasis is a critical step in the fungicidal cascade.
Induction of Apoptosis-like Cell Death
Following membrane disruption and ion leakage, this compound induces a programmed cell death pathway in yeast that resembles apoptosis. This process is characterized by the accumulation of reactive oxygen species (ROS), nuclear breakage, and DNA fragmentation.[6] The generation of ROS appears to be a key mediator in this apoptotic-like cascade.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to studying the role of calcium in this compound's antifungal activity. These protocols are based on established methods and have been adapted for this specific context.
Antifungal Susceptibility Testing (Broth Microdilution) with Varying Calcium Concentrations
This protocol allows for the quantitative determination of this compound's antifungal activity under different calcium conditions.
-
Media Preparation: Prepare RPMI 1640 medium. To create calcium-depleted medium, prepare RPMI 1640 without calcium chloride and supplement with a calcium chelator such as 1 mM EGTA. For calcium-supplemented media, add varying concentrations of sterile CaCl2 (e.g., 0.5 mM, 1 mM, 2 mM, 5 mM).
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in the respective test media to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.
-
Drug Dilution: Prepare a stock solution of this compound. Perform serial twofold dilutions in 96-well microtiter plates using the different calcium-adjusted media.
-
Inoculation and Incubation: Inoculate each well with the fungal suspension. Include a drug-free well as a growth control and an uninoculated well as a sterility control for each medium condition. Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, determined visually or spectrophotometrically.
Potassium Efflux Assay
This assay measures the leakage of intracellular potassium as an indicator of membrane damage.
-
Cell Preparation: Grow the fungal cells to mid-log phase. Harvest the cells by centrifugation, wash twice with a potassium-free buffer (e.g., MES-Tris buffer), and resuspend in the same buffer.
-
Assay Setup: Aliquot the cell suspension into tubes. Add this compound at various concentrations. Include a control with no drug and a positive control for maximal leakage (e.g., a high concentration of a known membrane-disrupting agent like amphotericin B).
-
Incubation: Incubate the suspensions at room temperature or 30°C for a defined period (e.g., 30-60 minutes).
-
Potassium Measurement: Pellet the cells by centrifugation. Collect the supernatant and measure the extracellular potassium concentration using a potassium-sensitive electrode or by atomic absorption spectrophotometry.
-
Data Analysis: Express the results as the percentage of total intracellular potassium released, which can be determined by boiling a separate aliquot of the cell suspension to release all intracellular potassium.
Membrane Potential Measurement
This protocol assesses changes in the fungal plasma membrane potential using a fluorescent dye.
-
Cell Preparation: Grow and wash fungal cells as described for the potassium efflux assay. Resuspend the cells in a suitable buffer.
-
Dye Loading: Add a membrane potential-sensitive fluorescent dye, such as DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol), to the cell suspension and incubate in the dark to allow the dye to equilibrate.
-
Fluorescence Measurement: Transfer the cell suspension to a cuvette in a fluorometer. Record the baseline fluorescence.
-
Treatment and Monitoring: Add this compound to the cuvette and immediately begin recording the change in fluorescence over time. An increase in fluorescence with DiBAC4(3) indicates membrane depolarization.
-
Controls: Include a no-drug control and a positive control for depolarization (e.g., by adding a high concentration of KCl to the buffer).
Visualizations
Signaling Pathway of this compound Antifungal Activity
Caption: Signaling pathway of this compound's antifungal action.
Experimental Workflow for Assessing Calcium Dependence
Caption: Workflow for determining the calcium dependence of this compound.
Conclusion
The antifungal activity of this compound is inextricably linked to the presence of calcium. This divalent cation is not a mere cofactor but an essential component of the initial step in the drug's mechanism of action: the formation of a stable ternary complex with D-mannosides on the fungal cell wall. This event triggers a cascade of membrane disruption, ion dysregulation, and ultimately, an apoptosis-like cell death pathway. A thorough understanding of this calcium-dependent mechanism is paramount for the further development and optimization of pradimicins as a novel class of antifungal therapeutics. Future research should focus on elucidating the precise downstream signaling events following membrane perturbation and on quantifying the impact of varying calcium concentrations on the in vitro and in vivo efficacy of this compound against a broader range of clinically relevant fungal pathogens.
References
- 1. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis-like cell death of Saccharomyces cerevisiae induced by a mannose-binding antifungal antibiotic, pradimicin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Pradimicin L Congeners: Structure, Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Pradimicins are a class of antibiotics characterized by a dihydrobenzo[a]naphthacenequinone aglycone, a D-amino acid, and a sugar moiety.[1] They exhibit a unique mechanism of action, binding specifically to D-mannosides on the fungal cell wall in a calcium-dependent manner, which disrupts the cell membrane integrity.[1] This technical guide provides an in-depth overview of Pradimicin L and its congeners, focusing on their structural variations, antifungal activities, and the experimental methodologies employed in their study.
Core Structural Differences and Biological Activity
The pradimicin core structure allows for a variety of modifications, leading to a range of congeners with differing biological activities and physicochemical properties. These modifications primarily occur at the amino acid side chain, the sugar moiety, and the aglycone.[2][3][4]
This compound, isolated from Actinomadura verrucosospora subsp. neohibisca, possesses a D-glucosyl-D-thomosamine moiety at the C-5 position and a D-alanine amino acid residue.[5] A closely related congener, Pradimicin FL, is produced when the fermentation medium is supplemented with D-serine, resulting in the incorporation of D-serine instead of D-alanine.[5] Generally, Pradimicin FL exhibits greater antifungal activity than this compound.[5]
Further modifications have been explored to enhance activity and improve properties such as water solubility. For instance, derivatives with modifications at the C4'-position of the sugar have been synthesized, with some N-carboxyl substituted alkyl and N-formyl derivatives showing retained antifungal activity and improved water solubility.[6] Modifications on the aglycone have revealed that the C-11 position is a key site for alteration without significant loss of antifungal activity.[4]
The structural diversity of pradimicin congeners allows for a detailed investigation of structure-activity relationships. For example, studies have shown that the 5-O-(6-deoxy-β-D-sugar) is crucial for antifungal activity.[2] Furthermore, while most D-α-amino acid derivatives retain activity, the D-proline analog does not.[3]
Quantitative Data Summary
The following table summarizes the structural features and in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of key this compound congeners and other notable pradimicins against Candida albicans.
| Compound | Amino Acid Moiety | Sugar Moiety | Key Structural Modification | MIC (µg/mL) vs. C. albicans | Reference |
| Pradimicin A | D-Alanine | D-Xylose | Parent Compound | 1.56 - 6.25 | [2][5] |
| This compound | D-Alanine | D-Glucosyl-D-thomosamine | Glucosylated sugar | 3.13 | [5] |
| Pradimicin FL | D-Serine | D-Glucosyl-D-thomosamine | D-Serine substitution | 1.56 | [5] |
| Pradimicin S | D-Alanine | - | Different aglycone hydroxylation | 3.12 | [7][8] |
| Pradimicin FS | D-Serine | - | D-Serine substitution on Pradimicin S | 3.12 | [8] |
| Pradimicin FB | D-Serine | - | Deglucosylpradimicin FL | >100 | [8] |
| 11-O-ethyl-PRM T1 | D-Alanine | D-Xylose | O-ethyl at C-11 of aglycone | 3.13 | [4] |
| 4'-N-formyl-PRM A | D-Alanine | D-Xylose | N-formyl at C-4' of sugar | 6.25 | [6] |
Experimental Protocols
The isolation, characterization, and evaluation of this compound congeners involve a series of microbiological, chemical, and analytical techniques.
-
Microorganism and Culture: Actinomadura verrucosospora subsp. neohibisca is cultured in a suitable production medium. For directed biosynthesis of specific congeners like Pradimicin FL, the medium is supplemented with the desired amino acid precursor (e.g., D-serine).[5][8]
-
Extraction: The culture broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to separate the pradimicin compounds from the aqueous phase.
-
Purification: The crude extract is subjected to a series of chromatographic separations. This often involves silica (B1680970) gel column chromatography followed by high-performance liquid chromatography (HPLC) to isolate the individual congeners.[9]
The chemical structures of the isolated pradimicins are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): Fast Atom Bombardment (FAB-MS) or High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular weight and elemental composition.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HMQC, HMBC) NMR experiments are conducted to elucidate the detailed connectivity and stereochemistry of the molecule.[5]
-
Degradation Studies: Chemical degradation can be employed to break down the molecule into smaller, identifiable fragments, such as the sugar and aglycone moieties, to confirm their structures.[5]
-
Method: A standardized broth microdilution method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.
-
Procedure:
-
A serial dilution of the test compound is prepared in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the fungal test organism (e.g., Candida albicans).
-
The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
-
An accurate and sensitive HPLC method can be used for the quantitative determination of pradimicins in biological fluids.[10]
-
Sample Preparation: Plasma proteins are precipitated with methanol. The supernatant is then evaporated and the residue is reconstituted in the mobile phase.[10]
-
Chromatographic Conditions:
-
Quantification: The concentration is determined by comparing the peak area of the analyte to a standard curve generated with known concentrations of the compound. The lower limit of quantitation for such an assay can be around 0.2 µg/mL.[10]
Visualizations
The following diagrams illustrate the structural relationships between key Pradimicin congeners and a typical experimental workflow for their study.
Caption: Structural relationships of Pradimicin congeners.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activities of alanine-exchanged analogs of pradimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mannose-binding analysis and biological application of pradimicins [jstage.jst.go.jp]
- 8. Pradimicins FS and FB, new pradimicin analogs: directed production, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation, Characterization and Chemical Synthesis of Large Spectrum Antimicrobial Cyclic Dipeptide (l-leu-l-pro) from Streptomyces misionensis V16R3Y1 Bacteria Extracts. A Novel 1H NMR Metabolomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antineoplastic Potential of Pradimicin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pradimicins, a class of polycyclic antibiotics, have recently emerged as promising candidates in oncology research. Certain derivatives, notably pradimicin-IRD, have demonstrated significant antineoplastic effects against various cancer cell lines, particularly colon cancer. The primary mechanism of action involves the induction of DNA damage, which subsequently triggers cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the anticancer properties of Pradimicin derivatives, focusing on pradimicin-IRD. It includes a compilation of quantitative data on their cytotoxic activity, detailed experimental protocols for assessing their biological effects, and visualizations of the key signaling pathways and experimental workflows.
Introduction
The quest for novel and effective anticancer agents is a cornerstone of modern biomedical research. Natural products have historically been a rich source of therapeutic compounds, and antibiotics are no exception. Pradimicins, originally identified for their antifungal and antiviral activities, are now being investigated for their potential as antineoplastic agents. This guide focuses on the anticancer effects of Pradimicin derivatives, with a particular emphasis on pradimicin-IRD, a derivative that has shown considerable promise in preclinical studies.
Cytotoxic Activity of Pradimicin-IRD
Pradimicin-IRD has exhibited potent cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for several cell lines, as summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.8[1][2] |
| HT-29 | Colon Cancer | In the micromolar range[1] |
| SW480 | Colon Cancer | In the micromolar range[1] |
| Caco-2 | Colon Cancer | In the micromolar range[1] |
| MM 200 | Melanoma | 2.7[1][2] |
| MCF-7 | Breast Carcinoma | 1.55[1] |
Table 1: IC50 Values of Pradimicin-IRD in Various Cancer Cell Lines.
Notably, pradimicin-IRD displayed significantly less sensitivity in non-tumor fibroblasts, suggesting a degree of selectivity for cancer cells.[1]
Mechanism of Action: A Triad of DNA Damage, Cell Cycle Arrest, and Apoptosis
The antineoplastic effects of pradimicin-IRD are primarily attributed to its ability to induce DNA damage, which in turn activates downstream cellular processes leading to cell cycle arrest and apoptosis.[1]
DNA Damage Induction
Molecular docking studies have suggested that pradimicin-IRD acts as a DNA intercalating agent, directly interacting with the DNA double strand.[1] This interaction leads to the formation of DNA lesions, a hallmark of which is the phosphorylation of the histone variant H2AX to form γH2AX.[1] The presence of γH2AX serves as a critical signal for the recruitment of DNA repair machinery.
Cell Cycle Arrest
Upon DNA damage, cells activate checkpoint pathways to halt the cell cycle and allow time for DNA repair. Pradimicin-IRD treatment has been shown to induce cell cycle arrest, primarily in the G0/G1 and subG1 phases.[1] This is accompanied by a reduction in the phosphorylation of the Retinoblastoma protein (Rb) and decreased expression of key cell cycle proteins such as cyclin A and cyclin B.[1] The upregulation of p21, a cyclin-dependent kinase inhibitor, has also been observed, and this regulation appears to be independent of p53 status in some colon cancer cell lines.[1]
Apoptosis Induction
If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis. Pradimicin-IRD treatment triggers the apoptotic cascade, as evidenced by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1) and caspase-3, both of which are key executioners of apoptosis.[1]
Signaling Pathway
The proposed signaling pathway for the antineoplastic action of pradimicin-IRD is initiated by its interaction with DNA, leading to a cascade of events that culminate in cell death.
Caption: Signaling pathway of Pradimicin-IRD's antineoplastic effect.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the antineoplastic effects of Pradimicin derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of Pradimicin derivatives on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the Pradimicin derivative and a vehicle control (e.g., DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining and Flow Cytometry
This protocol is used to determine the effect of Pradimicin derivatives on cell cycle distribution.
Methodology:
-
Seed HCT-116 cells in 6-well plates and treat with the desired concentration of pradimicin-IRD for the indicated time.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate the fixed cells at 4°C for at least 1 hour.
-
Centrifuge the cells and wash twice with PBS.
-
Resuspend the cell pellet in a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
DNA Damage Detection by γH2AX Immunofluorescence
This protocol is used to visualize and quantify DNA double-strand breaks.
Methodology:
-
Grow cancer cells on coverslips in a 24-well plate and treat with pradimicin-IRD.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope.
Apoptosis Analysis by Western Blotting
This protocol is used to detect the expression of key apoptosis-related proteins.
Methodology:
-
Treat cancer cells with pradimicin-IRD for the desired time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion and Future Directions
Pradimicin derivatives, particularly pradimicin-IRD, have demonstrated significant potential as antineoplastic agents. Their ability to induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells, provides a strong rationale for their further development. Future research should focus on in vivo efficacy studies in animal models of cancer, investigation of potential synergistic effects with existing chemotherapeutic agents, and the synthesis and evaluation of novel Pradimicin derivatives with improved potency and selectivity. The detailed methodologies and mechanistic insights provided in this guide aim to facilitate and accelerate these crucial next steps in the translation of Pradimicin derivatives from promising preclinical candidates to effective cancer therapies.
References
Methodological & Application
Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Pradimicin L
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicins are a class of antifungal agents characterized by a dihydrobenzo[a]naphthacenequinone aglycone.[1] Pradimicin L is a congener of Pradimicin A.[2] This class of antibiotics exhibits a broad spectrum of activity against many human fungal pathogens, including Candida spp., Cryptococcus neoformans, and Aspergillus spp.[1][3][4][5] The unique mechanism of action of pradimicins involves a calcium-dependent binding to D-mannosides on the fungal cell wall, which leads to the disruption of the cell membrane integrity.[1][6] This novel mechanism suggests that cross-resistance with existing antifungal agents like azoles and amphotericin B is unlikely.[3]
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of various fungal isolates to this compound and its derivatives, such as BMS-181184, using the broth microdilution method.
Mechanism of Action
The antifungal activity of this compound is initiated by its specific recognition and binding to terminal D-mannoside residues present in the mannoproteins of the fungal cell wall.[1] This interaction is dependent on the presence of calcium ions, forming a ternary complex consisting of the D-mannoside, Pradimicin, and calcium.[1][6] The formation of this complex disrupts the fungal cell membrane, leading to leakage of intracellular components and ultimately, cell death.[6]
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Pradimicin derivatives against various fungal species as reported in the literature.
| Fungal Species | Pradimicin Derivative | No. of Isolates | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Aspergillus fumigatus | BMS-181184 | 37 | 4 - 16 | 7.99 | [3][6] |
| Aspergillus flavus | BMS-181184 | 6 | - | - | [3] |
| Aspergillus niger | BMS-181184 | 6 | - | - | [3] |
| Aspergillus terreus | BMS-181184 | 7 | - | 13.1 | [3] |
| Candida spp. | BMS-181184 | 167 | ≤ 8 (for 97% of isolates) | - | [7] |
| Cryptococcus neoformans | BMS-181184 | - | ≤ 8 (for 97% of isolates) | - | [7] |
| Torulopsis glabrata | BMS-181184 | - | ≤ 8 (for 97% of isolates) | - | [7] |
| Dermatophytes | BMS-181184 | 26 | ≤ 8 (for 89% of isolates) | - | [7] |
| Streptococcus agalactiae | Pradimicin-IRD | - | 3.1 | - | [8] |
| Pseudomonas aeruginosa | Pradimicin-IRD | - | 3.1 | - | [8] |
| Staphylococcus aureus | Pradimicin-IRD | - | 3.1 | - | [8] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is adapted from standardized methods for antifungal susceptibility testing.[6][9][10]
1. Preparation of Materials:
-
This compound Stock Solution: Prepare a stock solution of this compound by dissolving the free acid in sterile water with a small amount of 0.2 M NaOH to aid dissolution.[3] The final concentration should be prepared according to the desired testing range. Store the stock solution at -20°C in the dark.[3]
-
Test Medium: RPMI-1640 medium supplemented with 2% glucose is recommended for testing Aspergillus spp.[3] For other fungi, standard RPMI-1640 can be used.[6]
-
Fungal Inoculum:
-
Culture the fungal isolates on Sabouraud Dextrose Agar (B569324) at 30°C for 3-4 days for Aspergillus spp.[3] or at 35°C for 24-48 hours for yeasts.[10]
-
Prepare a suspension of fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Further dilute the inoculum to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.[6][10]
-
-
96-Well Microtiter Plates
2. Experimental Procedure:
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the 96-well microtiter plates using the RPMI-1640 test medium to achieve the desired final concentrations.[3][10] The typical final concentration range for testing is 0.125 to 64 µg/mL.[3]
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.[10]
-
Controls:
-
Growth Control: A well containing the test medium and the fungal inoculum without any antifungal agent.
-
Sterility Control: A well containing only the test medium to check for contamination.
-
-
Incubation: Incubate the plates at 35°C and read the results after 24 and 48 hours.[6] For dermatophytes, incubation at 28°C for 7 days may be required.[9]
3. Determination of MIC:
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that results in no visible growth or only slight growth (a score of 0 to 1+ on a 0 to 4+ scale).[6]
Minimum Fungicidal Concentration (MFC) Determination
1. Procedure:
-
Following the MIC determination, take a 100 µL aliquot from each well that shows no visible growth.[3]
-
Spread the aliquot onto the surface of a suitable agar plate, such as Sabouraud Dextrose Agar or horse blood agar.[3][6]
-
Incubate the plates at 37°C for 48 hours.[3]
2. Determination of MFC:
-
The Minimum Fungicidal Concentration (MFC) is the lowest concentration of the antifungal agent that results in no growth or fewer than three colonies on the agar plate.[3] This represents a killing of ≥98% of the initial inoculum.[3]
Important Considerations
-
The deep red color of Pradimicin compounds can make visual determination of endpoints challenging.[3] Care should be taken during the reading of the MICs.
-
The activity of Pradimicin derivatives like BMS-181184 has been shown to be minimally affected by changes in pH, inoculum size, temperature, and the presence of serum.[7]
-
Reproducibility of the assay should be confirmed by retesting a subset of isolates.[3]
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 4. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
- 5. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pradimicin-IRD from Amycolatopsis sp. IRD-009 and its antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. benchchem.com [benchchem.com]
Determining the Antifungal Potency of Pradimicin L: Application Notes and Protocols for MIC Assays
For Immediate Release
This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Pradimicin L, a member of the pradimicin class of antifungal agents. These guidelines are intended for researchers, scientists, and drug development professionals engaged in antifungal susceptibility testing.
Pradimicins exhibit a unique, calcium-dependent mechanism of action, binding to D-mannoside residues on the fungal cell surface, which leads to the disruption of the cell membrane.[1] this compound's in vitro antifungal activity has been reported to be equivalent to that of Pradimicin A. This document will therefore leverage available data on Pradimicin A and its derivatives, such as BMS-181184, to provide a comprehensive overview of its expected antifungal spectrum.
Data Presentation: In Vitro Antifungal Activity of Pradimicins
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the Pradimicin derivative BMS-181184 against a range of clinically relevant fungal pathogens. Given the reported equivalence in activity, these values serve as a strong proxy for the expected antifungal spectrum of this compound. The data is compiled from various in vitro studies.
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Yeasts | |||||
| Candida albicans | 103 | 0.5 - 8 | 2 | 4 | [2][3] |
| Candida glabrata | 20 | 1 - 8 | 4 | 8 | [2][3] |
| Candida krusei | 10 | 2 - 8 | 4 | 8 | [2][3] |
| Candida parapsilosis | 15 | 1 - 4 | 2 | 4 | [2][3] |
| Candida tropicalis | 12 | 1 - 8 | 2 | 4 | [2][3] |
| Cryptococcus neoformans | 32 | 1 - 8 | 2 | 4 | [2][3] |
| Filamentous Fungi | |||||
| Aspergillus fumigatus | 6 | 8 | 8 | 8 | [4] |
| Aspergillus flavus | 3 | ≥16 | N/A | N/A | [4] |
| Aspergillus niger | 4 | ≥16 | N/A | N/A | [4] |
Note: MIC₅₀ and MIC₉₀ represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively. N/A indicates that the data was not available in the cited literature.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound against fungal isolates, based on established Clinical and Laboratory Standards Institute (CLSI) guidelines.
Protocol 1: Broth Microdilution Method
This method is a widely used technique for determining the MIC of antifungal agents in a liquid medium.
1. Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
96-well, sterile, U-bottom microtiter plates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile saline (0.85%)
-
Fungal isolates for testing
-
Spectrophotometer
-
Humidified incubator (35°C)
2. Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a concentration of 1280 µg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm). This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.
-
Dilute the adjusted fungal suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Microtiter Plate Preparation:
-
Add 100 µL of RPMI 1640 medium to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
This will result in a range of this compound concentrations in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well containing the serially diluted this compound.
-
Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing only medium).
-
Seal the plate and incubate at 35°C for 24-48 hours in a humidified incubator.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control well.
-
Protocol 2: Agar Dilution Method
This method involves incorporating the antifungal agent directly into an agar medium.
1. Materials:
-
This compound (analytical grade)
-
DMSO for stock solution preparation
-
Melted Yeast Morphology Agar or other suitable agar medium
-
Sterile petri dishes
-
Fungal isolates for testing
-
Inoculum replicating device
2. Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of twofold dilutions of this compound in a small volume of sterile water or DMSO.
-
Add each dilution to molten agar medium (kept at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar-drug mixture into sterile petri dishes and allow them to solidify.
-
Prepare a drug-free control plate.
-
-
Preparation of Fungal Inoculum:
-
Prepare a fungal suspension as described in the broth microdilution method, adjusted to a 0.5 McFarland standard.
-
-
Inoculation and Incubation:
-
Spot-inoculate the surface of each agar plate with the fungal suspension using an inoculum replicating device.
-
Allow the inoculum spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that inhibits the visible growth of the fungal isolate on the agar surface.
-
Visualizations
Mechanism of Action of this compound
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Pradimicin L: In Vivo Efficacy in Murine Candidiasis Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Pradimicin L and its closely related analogs in murine models of systemic candidiasis. Detailed experimental protocols are presented to facilitate the replication and further investigation of the therapeutic potential of this class of antifungal agents.
Introduction
Pradimicins are a class of antifungal antibiotics that exhibit a unique mechanism of action involving binding to D-mannosides on the fungal cell wall in a calcium-dependent manner, leading to cell membrane disruption.[1] this compound, a congener of Pradimicin A, has demonstrated a broad spectrum of in vitro antifungal activity comparable to Pradimicin A.[2] While specific in vivo efficacy data for this compound is limited, studies on closely related pradimicins, such as Pradimicin A and its derivatives (e.g., BMS-181184), provide valuable insights into its potential therapeutic efficacy in systemic fungal infections.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of Pradimicin A and its derivatives in murine models of candidiasis. This data can serve as a reference for designing and evaluating studies with this compound, given its similar in vitro activity to Pradimicin A.[2]
Table 1: In Vivo Efficacy of Pradimicin Derivatives Against Systemic Candida albicans Infection in Mice
| Compound | Mouse Model | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| Pradimicin A | Normal and Immunocompromised Mice | Intravenous (IV) or Intramuscular (IM) | Therapeutic Efficacy | Highly effective in systemic infection | [3] |
| BMS-181184 | Normal Mice | Single IV bolus post-infection | 50% Protective Dose (PD₅₀) | 8.8 mg/kg | [4] |
| BMS-181184 | Cyclophosphamide-treated Mice | Single IV bolus post-infection | 50% Protective Dose (PD₅₀) | 31 mg/kg | [4] |
| BMS-181184 | Neutropenic Mice (C. tropicalis) | Intravenous (IV) | Prolonged Survival | Effective at doses >3 mg/kg/day | [5] |
| BMS-181184 | Neutropenic Mice (C. tropicalis) | Intravenous (IV) | Reduction in Tissue Fungal Burden | Dose-dependent reduction | [5] |
Table 2: Toxicological Data for Pradimicin A in Mice
| Administration Route | LD₅₀ (Lethal Dose, 50%) | Reference |
| Intravenous (IV) | 120 mg/kg | [3] |
| Intramuscular (IM) | >400 mg/kg | [3] |
Mechanism of Action: Pradimicin-Mannan Interaction
The antifungal activity of pradimicins is initiated by their binding to the mannan (B1593421) component of the fungal cell wall. This interaction is calcium-dependent and leads to the disruption of the cell membrane's integrity.
Caption: Pradimicin's mechanism of action.
Experimental Protocols
This section provides a detailed protocol for a murine model of disseminated candidiasis, which can be adapted for evaluating the in vivo efficacy of this compound.
Protocol 1: Murine Model of Disseminated Candidiasis
1. Materials
-
Candida albicans strain (e.g., SC5314 or a clinical isolate)
-
Yeast extract-peptone-dextrose (YPD) broth and agar (B569324) plates
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
6-8 week old female BALB/c or ICR mice
-
This compound (or other test compound)
-
Vehicle for drug dissolution (e.g., water, saline, or a suitable solubilizing agent)
-
(Optional) Immunosuppressive agent (e.g., cyclophosphamide)
-
Sterile syringes and needles (27-30 gauge)
-
Tissue homogenizer
-
Incubator (30°C and 37°C)
-
Hemocytometer or spectrophotometer
2. Inoculum Preparation
-
Culture C. albicans from a frozen stock onto a YPD agar plate and incubate at 30°C for 24-48 hours.
-
Inoculate a single colony into 10 mL of YPD broth and incubate overnight at 30°C with shaking.
-
Harvest the yeast cells by centrifugation (e.g., 1000 x g for 10 minutes).
-
Wash the cell pellet twice with sterile PBS or saline.
-
Resuspend the cells in sterile PBS or saline and determine the cell concentration using a hemocytometer or by measuring the optical density at 600 nm.
-
Adjust the final cell suspension to the desired concentration (e.g., 1 x 10⁶ CFU/mL) for infection.
3. Immunosuppression (Optional)
-
To establish a more robust infection, mice can be rendered neutropenic.
-
Administer cyclophosphamide (B585) at a dose of 150-200 mg/kg via intraperitoneal injection 1-4 days prior to infection.
4. Infection
-
Warm the mice gently under a heat lamp to dilate the lateral tail veins.
-
Inject 0.1 mL of the prepared C. albicans suspension (e.g., 1 x 10⁵ CFU) intravenously into the lateral tail vein.
5. Treatment Regimen
-
Prepare the this compound dosing solutions in the appropriate vehicle.
-
Initiate treatment at a specified time point post-infection (e.g., 2 hours).
-
Administer the treatment via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). The dosing volume and frequency will depend on the experimental design.
-
Include a vehicle control group and a positive control group (e.g., fluconazole (B54011) or amphotericin B).
6. Efficacy Assessment
-
Survival Study:
-
Monitor the mice daily for a predetermined period (e.g., 21 days).
-
Record mortality and plot Kaplan-Meier survival curves.
-
Analyze the data for statistical significance between treatment groups.
-
-
Fungal Burden Study:
-
At a specified time point post-infection (e.g., day 3 or 5), humanely euthanize the mice.
-
Aseptically harvest target organs (typically kidneys, as they are the primary target in this model).
-
Weigh the organs and homogenize them in a known volume of sterile PBS or saline.
-
Prepare serial dilutions of the tissue homogenates.
-
Plate a known volume of each dilution onto YPD agar plates (in duplicate or triplicate).
-
Incubate the plates at 37°C for 24-48 hours.
-
Count the number of colony-forming units (CFU) and calculate the fungal burden as CFU per gram of tissue.
-
Compare the fungal burden between treated and control groups.
-
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pradimicin therapy of disseminated Candida tropicalis infection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Pradimicin L Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicins are a class of benzo[a]naphthacenequinone antibiotics known for their potent antifungal and antiviral activities.[1] Their unique mechanism of action, which involves binding to D-mannose residues on the fungal cell wall in a calcium-dependent manner, sets them apart from many existing antifungal agents.[1][2] Pradimicin L, a congener of Pradimicin A, possesses a distinct D-glucosyl-D-thomosamine moiety at the C-5 position. The development of this compound derivatives is a promising avenue for the discovery of new therapeutic agents with improved efficacy, solubility, and pharmacokinetic profiles.
These application notes provide a comprehensive overview of the methods for synthesizing this compound derivatives. The protocols described herein are based on established synthetic modifications of the pradimicin scaffold and can be adapted for the specific derivatization of this compound.
I. General Strategies for the Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be broadly categorized into three main strategies, focusing on the modification of distinct structural components of the molecule:
-
Modification of the Aglycone: Alterations to the benzo[a]naphthacenequinone core.
-
Modification of the Sugar Moiety: Changes to the D-glucosyl-D-thomosamine group.
-
Modification of the D-Alanine Moiety: Derivatization of the amino acid side chain.
A general workflow for the synthesis and evaluation of this compound derivatives is outlined below.
II. Experimental Protocols
The following protocols are generalized methods for the synthesis of pradimicin derivatives and can be adapted for this compound. Researchers should optimize these conditions for their specific target molecules.
Protocol 1: Modification of the Aglycone at the C-11 Position
Modification at the C-11 position of the aglycone has been shown to be a viable strategy for creating active derivatives.[3] This protocol is adapted from the synthesis of Pradimicin A and T1 derivatives.
Objective: To synthesize 11-O-alkyl derivatives of this compound.
Materials:
-
11-hydroxy-Pradimicin L (starting material, may require prior demethylation of this compound)
-
Alkyl halide (e.g., ethyl iodide, fluoroethyl iodide)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 11-hydroxy-Pradimicin L in anhydrous DMF.
-
Add an excess of potassium carbonate to the solution.
-
Add the desired alkyl halide (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 11-O-alkyl this compound derivative.
Protocol 2: Modification of the Sugar Moiety at the C4'-Amino Group
The C4'-amino group of the sugar moiety is a key site for modification to improve properties such as water solubility.[4] This protocol is based on the synthesis of C4'-N-acyl and C4'-N-alkyl derivatives of Pradimicins A and C.
Objective: To synthesize C4'-N-acyl derivatives of this compound.
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Acylating agent (e.g., acid chloride or anhydride)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound in a mixture of pyridine and DCM.
-
Add BSA to the suspension and stir at room temperature until the solution becomes clear (indicating silylation is complete).
-
Cool the reaction mixture to 0 °C.
-
Add the acylating agent dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Quench the reaction by adding methanol.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the C4'-N-acyl this compound derivative.
Protocol 3: Modification of the D-Alanine Moiety
The D-alanine moiety can be exchanged with other amino acids or its carboxyl group can be modified to produce amide derivatives with retained antifungal activity.[5][6]
Objective: To synthesize amide derivatives of the D-alanine moiety of this compound.
Materials:
-
This compound
-
Amine of choice (R-NH₂)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add HOBt and EDC to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the D-alanine amide derivative of this compound.
III. Quantitative Data on Pradimicin Derivatives
The following tables summarize the antifungal activity of various pradimicin derivatives. While specific data for this compound derivatives is limited in the public domain, the data for closely related analogs provide valuable insights into structure-activity relationships.
Table 1: In Vitro Antifungal Activity (MIC, μg/mL) of Pradimicin A and its Derivatives
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference |
| Pradimicin A | 3.13 - 12.5 | 3.13 - 6.25 | 6.25 - 25 | [7] |
| BMS-181184 | 2 - 8 | ≤ 8 | ≤ 8 | [1] |
| 11-O-ethyl-PRM T1 | 1.56 | 3.13 | 6.25 | [3] |
| 4'-N-formyl-PRM A | 6.25 | 6.25 | 12.5 | [4] |
| D-Serine analog | 3.13 | 3.13 | 6.25 | [5] |
Table 2: Characterization Data for Selected Pradimicin Analogs
| Compound | Molecular Formula | Mass Spectrometry (m/z) | Key ¹H NMR Signals (ppm) | Reference |
| Pradimicin S | C₄₁H₄₆N₂O₂₃S | [M+H]⁺ (FAB-MS) | Not detailed in abstract | [8] |
| Pradimicin Q | Not specified | Not specified | Not detailed in abstract | [9] |
| 11-demethoxy-PRM A | C₃₅H₃₆N₂O₁₃ | 693.2245 [M+H]⁺ | Not detailed in abstract | [3] |
| 4'-N-formyl-PRM A | C₃₆H₃₆N₂O₁₅ | 753.2144 [M+H]⁺ | Not detailed in abstract | [4] |
IV. Signaling Pathways and Mechanisms
Biosynthetic Pathway of Pradimicins
The biosynthesis of pradimicins is a complex process involving a type II polyketide synthase (PKS) and a series of tailoring enzymes.[10] The pathway involves the assembly of a polyketide chain, followed by cyclization and a series of post-PKS modifications including hydroxylation and glycosylation.
Mechanism of Antifungal Action
The antifungal activity of pradimicins stems from their ability to bind to D-mannose residues on the surface of fungal cells.[1][11] This interaction is dependent on the presence of calcium ions and leads to the formation of a ternary complex, which disrupts the fungal cell membrane integrity, ultimately causing cell death.[2][11]
V. Conclusion
The synthesis of this compound derivatives offers a fertile ground for the development of novel antifungal agents. By leveraging the synthetic strategies outlined in these application notes, researchers can explore the vast chemical space around the pradimicin scaffold. The provided protocols for modification of the aglycone, sugar moiety, and D-alanine residue serve as a starting point for the generation of diverse libraries of this compound analogs. Subsequent screening of these derivatives for their biological activity will be crucial in identifying lead compounds with enhanced therapeutic potential. The unique mechanism of action of pradimicins makes this class of compounds a particularly attractive target for overcoming existing antifungal drug resistance.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal activities of pradimicin derivatives, modification at C4'-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activities of alanine-exchanged analogs of pradimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activities of pradimicin A derivatives modification of the alanine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
- 8. Pradimicin S, a new pradimicin analog. II. Isolation and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pradimicin Q, a new pradimicin aglycone, with alpha-glucosidase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pradimicin L for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicins are a class of antifungal antibiotics characterized by a dihydrobenzo[a]naphthacenequinone aglycone. Pradimicin L is a congener of Pradimicin A.[1] This class of compounds exhibits a unique, calcium-dependent mechanism of action, binding specifically to D-mannosides present on the surface of fungal cells.[2][3][4] This interaction leads to the formation of a ternary complex, disrupting the integrity of the fungal cell membrane and ultimately causing cell death.[3][5] Pradimicins, including their derivatives like BMS-181184, have demonstrated a broad spectrum of in vitro activity against various fungal pathogens, including Candida spp., Cryptococcus neoformans, and Aspergillus spp.[3] Furthermore, in vivo studies have shown their therapeutic potential in animal models of systemic and pulmonary fungal infections.[3][6][7]
These application notes provide detailed protocols for the experimental use of this compound and its analogues, focusing on in vitro susceptibility testing and in vivo efficacy studies.
Data Presentation
In Vitro Antifungal Activity of Pradimicin Derivatives
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of the Pradimicin derivative BMS-181184 against a range of fungal species.
| Fungal Species | Number of Strains | MIC Range (µg/mL) | Majority of MICs (µg/mL) |
| Candida spp. | 167 | ≤8 (for 97% of strains) | 2 - 8 |
| Cryptococcus neoformans | ≤8 (for 97% of strains) | 2 - 8 | |
| Torulopsis glabrata | ≤8 (for 97% of strains) | 2 - 8 | |
| Rhodotorula spp. | ≤8 (for 97% of strains) | 2 - 8 | |
| Aspergillus fumigatus | Not specified | ≤8 | Not specified |
| Dermatophytes | 26 | ≤8 (for 89% of strains) | Not specified |
| Aspergillus niger | 4 | ≥16 | Not specified |
| Aspergillus flavus | 3 | ≥16 | Not specified |
| Malassezia furfur | Not specified | ≥16 | Not specified |
| Fusarium spp. | Not specified | ≥16 | Not specified |
| Pseudallescheria boydii | Not specified | ≥16 | Not specified |
| Zygomycetes | Not specified | ≥16 | Not specified |
Data compiled from a study on the in vitro antifungal spectrum of BMS-181184.[8]
In Vivo Efficacy of Pradimicin Derivatives in Mouse Models
This table presents the 50% protective doses (PD₅₀) of the water-soluble Pradimicin derivative BMY-28864 in mouse models of systemic fungal infections.
| Fungal Pathogen | Mouse Model | PD₅₀ (mg/kg) |
| Candida albicans | Normal | 17 |
| Cyclophosphamide-treated | 32 | |
| Cryptococcus neoformans | Normal | 18 |
| Cyclophosphamide-treated | 35 | |
| Aspergillus fumigatus | Normal | 37 |
| Cyclophosphamide-treated | 51 |
Data from a study on the in vivo antifungal activities of BMY-28864.[4]
Mechanism of Action: Signaling Pathway
The antifungal activity of this compound is initiated by its interaction with the fungal cell wall. This process can be visualized as a signaling cascade leading to cell death.
Caption: Mechanism of action of this compound on the fungal cell wall.
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M27-A3, adapted for this compound.
1. Preparation of this compound Stock Solution:
-
For water-soluble derivatives (e.g., BMY-28864):
-
Prepare a stock solution of 1 mg/mL in sterile deionized water.
-
Vortex briefly to dissolve.
-
Filter-sterilize through a 0.22 µm syringe filter.
-
Prepare aliquots for single use to avoid freeze-thaw cycles and store at -20°C.
-
-
For less soluble Pradimicins:
-
Prepare a 100X stock solution in dimethyl sulfoxide (B87167) (DMSO).
-
Further dilute to a 10X working solution in sterile deionized water. The final concentration of DMSO in the assay should not exceed 1%.
-
2. Fungal Inoculum Preparation:
-
Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours at 30°C.
-
Harvest the cells and wash them twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS).
-
Adjust the cell suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Antifungal Assay:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound working solution in RPMI-1640 to achieve the desired final concentrations.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (fungal inoculum without drug) and a negative control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.
Protocol 2: In Vivo Efficacy in a Mouse Model of Systemic Candidiasis
This protocol describes a model of systemic candidiasis in mice to evaluate the in vivo efficacy of this compound.
1. Preparation of this compound Formulation for Injection:
-
For water-soluble derivatives, dissolve the required amount of this compound in sterile 0.9% saline or 5% dextrose solution to achieve the desired dosage in an appropriate injection volume (e.g., 0.2 mL for intravenous administration).
-
Ensure the solution is clear and free of particulates. Prepare fresh on the day of use.
2. Animal Model:
-
Use female BALB/c mice (6-8 weeks old).
-
For an immunocompromised model, induce neutropenia by intraperitoneal injection of cyclophosphamide.
-
Prepare the Candida albicans inoculum by growing the yeast in Sabouraud Dextrose Broth, washing the cells, and resuspending in sterile saline to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Infect the mice by injecting 0.1 mL of the inoculum via the lateral tail vein.
3. Treatment and Monitoring:
-
Administer the prepared this compound formulation intravenously at the desired dosages (e.g., starting 2 hours post-infection and continuing for a specified number of days).
-
Include a vehicle control group (receiving saline or dextrose solution) and a positive control group (e.g., treated with a known antifungal like amphotericin B).
-
Monitor the mice daily for signs of illness and mortality for up to 21 days.
-
For burden studies, euthanize a subset of mice at specific time points, harvest organs (kidneys, spleen), homogenize, and plate serial dilutions on Sabouraud Dextrose Agar to determine the fungal load (CFU/gram of tissue).
Experimental Workflow
The following diagram illustrates a general workflow for the experimental evaluation of this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose-binding geometry of pradimicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pradimicin therapy of disseminated Candida tropicalis infection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pradimicin L in Fungal Cell Wall Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicins are a class of antifungal antibiotics produced by Actinomadura species.[1] They possess a unique mechanism of action that involves the disruption of the fungal cell wall, making them a valuable tool for research and a potential scaffold for novel antifungal drug development.[1][2] Pradimicin L is a congener of this family, reported to have a broad spectrum of in vitro antifungal activity comparable to Pradimicin A.[3] While specific quantitative data for this compound is limited in publicly available literature, the extensive research on other pradimicins, particularly the derivative BMS-181184, provides a strong framework for its application in fungal cell wall studies.
This document outlines the mechanism of action of pradimicins, provides representative antifungal activity data for the pradimicin class, and details experimental protocols for the investigation of this compound's effects on fungal pathogens.
Mechanism of Action
Pradimicins exert their antifungal effect through a calcium-dependent interaction with the fungal cell wall.[2][4] The process involves the specific recognition and binding to D-mannoside residues present in the mannoproteins of the fungal cell wall.[4][5] This binding leads to the formation of a ternary complex comprising the pradimicin molecule, a D-mannoside, and a calcium ion.[4][6] The formation of this complex disrupts the integrity of the fungal cell membrane, leading to leakage of intracellular components and ultimately, cell death.[1][7]
Caption: Mechanism of action of this compound on the fungal cell wall.
Data Presentation: Antifungal Activity of the Pradimicin Class
The following table summarizes the in vitro activity of the well-studied pradimicin derivative, BMS-181184. This data is representative of the expected activity of the pradimicin class, including this compound. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Fungal Species | Number of Strains | MIC Range (µg/mL) | Reference(s) |
| Candida spp. | 167 | ≤8 (for 97% of strains) | [8] |
| Cryptococcus neoformans | Included in the 167 yeast strains | ≤8 (for 97% of strains) | [8] |
| Aspergillus fumigatus | Not specified | ≤8 | [8] |
| Aspergillus spp. (various) | 54 | 4 - 16 | [7] |
| Dermatophytes | 26 | ≤8 (for 89% of strains) | [8] |
| Fusarium spp. | Not specified | ≥16 | [8] |
| Zygomycetes | Not specified | ≥16 | [8] |
Note: The activity of pradimicins can be influenced by the testing conditions, though BMS-181184's activity was minimally affected by changes in pH, inoculum size, temperature, and the presence of serum.[8]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the antifungal properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth macrodilution method, a standard for antifungal susceptibility testing.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound
-
Fungal isolate of interest
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile, disposable 5 mL plastic tubes
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
Vortex mixer
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.
-
Harvest fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts). This can be done using a spectrophotometer at a wavelength of 530 nm.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test tubes.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO, depending on solubility).
-
Perform serial twofold dilutions of this compound in 1 mL volumes of RPMI-1640 medium in the plastic tubes to cover a desired concentration range (e.g., 0.125 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add 1 mL of the diluted fungal inoculum to each tube containing the drug dilutions.
-
Include a drug-free growth control tube and an uninoculated sterility control tube.
-
Incubate the tubes at 35°C for 24-48 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth or a significant reduction in turbidity compared to the growth control.
-
Protocol 2: Investigating the Mechanism of Action - Cell Membrane Integrity Assay
This protocol assesses the ability of this compound to disrupt the fungal cell membrane by measuring the leakage of intracellular potassium ions.
Objective: To determine if this compound causes damage to the fungal cell membrane.
Materials:
-
This compound
-
Fungal isolate of interest
-
Calcium chloride (CaCl₂)
-
Potassium-free buffer (e.g., MES-Tris buffer)
-
Atomic absorption spectrophotometer or an ion-selective electrode for potassium
-
Centrifuge
Procedure:
-
Fungal Cell Preparation:
-
Grow the fungal isolate to mid-log phase in a suitable liquid medium.
-
Harvest the cells by centrifugation and wash them twice with potassium-free buffer.
-
Resuspend the cells in the potassium-free buffer to a known cell density.
-
-
Experimental Setup:
-
Prepare reaction tubes with the fungal cell suspension.
-
To one set of tubes, add this compound to the desired final concentration.
-
To a second set of tubes, add both this compound and CaCl₂ (to a final concentration of ~1-2 mM).
-
Include control tubes with:
-
Cells only (negative control)
-
Cells with CaCl₂ only
-
Cells with a known membrane-disrupting agent (e.g., amphotericin B) as a positive control.
-
-
-
Incubation and Sample Collection:
-
Incubate the tubes at 37°C with gentle shaking.
-
At various time points (e.g., 0, 30, 60, 120 minutes), collect aliquots from each tube.
-
Centrifuge the aliquots to pellet the fungal cells.
-
-
Potassium Measurement:
-
Carefully collect the supernatant from each sample.
-
Measure the concentration of potassium in the supernatant using an atomic absorption spectrophotometer or an ion-selective electrode.
-
-
Data Analysis:
-
Plot the extracellular potassium concentration against time for each condition.
-
An increase in extracellular potassium in the presence of this compound and calcium, compared to the controls, indicates membrane damage.
-
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for researchers investigating the antifungal properties of this compound.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of pradimicin BMS-181184 against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the mode of antifungal action of pradimicin antibiotics. III. Spectrophotometric sequence analysis of the ternary complex formation of BMY-28864 with D-mannopyranoside and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
Pradimicin L: A Tool for Elucidating Fungal Cell Membrane Integrity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicin L is a member of the pradimicin family of antibiotics, which exhibit broad-spectrum antifungal activity.[1] These compounds possess a unique mechanism of action, targeting the fungal cell wall and subsequently disrupting the integrity of the cell membrane. This property makes this compound a valuable tool for studying fungal cell membrane dynamics, the cell's response to stress, and for the development of novel antifungal therapeutics.
The primary mode of action involves a calcium-dependent binding of this compound to D-mannoside residues present in the mannoproteins of the fungal cell wall.[2][3] This interaction leads to the formation of a ternary complex, causing a perturbation of the cell membrane, resulting in the leakage of intracellular components, such as potassium ions, and ultimately leading to cell death.[4][5] This targeted disruption of the fungal cell membrane, with minimal effects on mammalian cells, underscores the potential of this compound in both basic research and clinical applications.[6]
These application notes provide a summary of the antifungal activity of pradimicins, detailed protocols for utilizing this compound to assess fungal cell membrane integrity, and an overview of the relevant signaling pathways involved in the fungal response to cell wall and membrane stress.
Data Presentation: Antifungal Activity of Pradimicins
While specific quantitative data for this compound is limited in publicly available literature, its in vitro antifungal activity is reported to be comparable to that of Pradimicin A.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the extensively studied pradimicin derivative, BMS-181184, which can be used as a reference for the expected activity of this compound.
| Fungal Species | Pradimicin Derivative | MIC Range (µg/mL) | Reference(s) |
| Candida spp. | BMS-181184 | 2 to 8 | [7] |
| Cryptococcus neoformans | BMS-181184 | ≤ 8 | [7] |
| Aspergillus fumigatus | BMS-181184 | 4 to 16 | [3][4] |
| Dermatophytes | BMS-181184 | ≤ 8 | [7] |
| Aspergillus flavus | BMS-181184 | ≥ 16 | [3] |
| Aspergillus niger | BMS-181184 | ≥ 16 | [3] |
| Fusarium spp. | BMS-181184 | > 16 | [2] |
Experimental Protocols
Protocol 1: Assessment of Fungal Cell Membrane Integrity using Propidium (B1200493) Iodide Staining
This protocol details the use of propidium iodide (PI), a fluorescent intercalating agent that is unable to cross the membrane of live cells, to quantify the loss of membrane integrity in fungal cells upon treatment with this compound.
Materials:
-
Fungal culture (e.g., Candida albicans, Saccharomyces cerevisiae)
-
This compound
-
Propidium Iodide (PI) solution (1 mg/mL in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Calcium Chloride (CaCl₂)
-
Microcentrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fungal Cell Preparation:
-
Culture fungal cells to mid-log phase in appropriate liquid medium.
-
Harvest cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in PBS containing 10 mM CaCl₂ to a final concentration of approximately 1 x 10⁶ cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Add this compound to the cell suspension at various concentrations (e.g., 1x, 2x, and 4x the predetermined MIC). Include a vehicle-only control.
-
Incubate the cell suspensions at the optimal growth temperature for the fungal species for a defined period (e.g., 1-4 hours).
-
-
Propidium Iodide Staining:
-
Add PI solution to each cell suspension to a final concentration of 2 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Analysis:
-
Fluorescence Microscopy:
-
Place a small volume of the stained cell suspension on a microscope slide.
-
Observe under a fluorescence microscope using the appropriate filter set for PI (excitation ~535 nm, emission ~617 nm).
-
Count the number of fluorescent (membrane-compromised) and non-fluorescent (viable) cells to determine the percentage of cells with compromised membrane integrity.
-
-
Flow Cytometry:
-
Analyze the stained cell suspensions using a flow cytometer.
-
Excite the cells with a 488 nm laser and collect the PI fluorescence in the appropriate channel (e.g., FL2 or FL3).
-
Gate the cell population based on forward and side scatter and quantify the percentage of PI-positive cells.
-
-
Protocol 2: Potassium Leakage Assay
This protocol measures the efflux of intracellular potassium ions as an indicator of membrane damage induced by this compound.
Materials:
-
Fungal culture (e.g., Saccharomyces cerevisiae)
-
This compound
-
Low-potassium buffer (e.g., 20 mM MES buffer with 2% glucose, pH 6.0)
-
Calcium Chloride (CaCl₂)
-
Atomic absorption spectrophotometer or a potassium-sensitive electrode
-
Microcentrifuge
Procedure:
-
Fungal Cell Preparation:
-
Grow fungal cells to mid-log phase.
-
Harvest and wash the cells twice with deionized water.
-
Resuspend the cells in the low-potassium buffer to a dense suspension (e.g., 1 x 10⁸ cells/mL).
-
Incubate the cells in this buffer for 1-2 hours to deplete extracellular potassium.
-
Wash the cells again and resuspend in fresh low-potassium buffer containing 10 mM CaCl₂.
-
-
This compound Treatment and Sample Collection:
-
Add this compound to the cell suspension at the desired concentrations. Include a vehicle-only control.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots of the cell suspension.
-
Immediately centrifuge the aliquots at high speed (e.g., 13,000 x g for 1 minute) to pellet the cells.
-
Carefully collect the supernatant.
-
-
Potassium Measurement:
-
Measure the potassium concentration in the collected supernatants using an atomic absorption spectrophotometer or a potassium-sensitive electrode, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the extracellular potassium concentration against time for each this compound concentration.
-
An increase in extracellular potassium over time indicates membrane damage.
-
Visualization of Pathways and Workflows
References
- 1. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 5. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pradimicin L in Combination Antifungal Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pradimicins are a class of antifungal compounds characterized by a dihydrobenzo[a]naphthacenequinone aglycone, a D-amino acid, and a hexose (B10828440) sugar.[1] Their unique mechanism of action involves a calcium-dependent binding to terminal D-mannoside residues on the fungal cell wall.[1][2] This interaction forms a ternary complex, leading to the disruption of the fungal cell membrane's integrity.[1][2] Pradimicin L is a congener of Pradimicin A and has demonstrated a broad spectrum of in vitro antifungal activity.[3] Given its distinct mechanism of action, which does not overlap with existing antifungal classes like azoles or echinocandins, this compound presents a compelling candidate for combination therapy to enhance efficacy, overcome resistance, and reduce potential toxicity.[4][5]
These application notes provide a detailed protocol for evaluating the synergistic potential of this compound with other antifungal agents using the checkerboard microdilution assay.
Data Presentation
While specific quantitative data for this compound in combination therapy is not yet widely available in published literature, the following table illustrates how results from a checkerboard synergy assay would be presented. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.
Table 1: Representative Data Presentation for this compound Combination Therapy
| Fungal Isolate | Antifungal Agent B | This compound MIC Alone (µg/mL) | Agent B MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Agent B MIC in Combination (µg/mL) | FICI | Interaction |
| Candida albicans | Fluconazole | 8 | 4 | 2 | 0.5 | 0.375 | Synergy |
| Aspergillus fumigatus | Voriconazole | 16 | 1 | 4 | 0.25 | 0.5 | Synergy |
| Cryptococcus neoformans | Amphotericin B | 4 | 0.5 | 2 | 0.25 | 1.0 | Indifference |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Indifference/Additivity: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Experimental Protocols
Protocol 1: In Vitro Synergy Testing by Checkerboard Microdilution Assay
This protocol details the method to assess the interaction between this compound and another antifungal agent (Agent B) against a fungal isolate.
1. Materials:
- This compound (pure compound)
- Antifungal Agent B (e.g., Fluconazole, Voriconazole, Caspofungin)
- Fungal isolate of interest
- Sterile 96-well flat-bottom microtiter plates
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
- Spectrophotometer
- Sterile, multichannel pipettes
- Incubator
2. Preparation of Reagents:
- Stock Solutions: Prepare high-concentration stock solutions of this compound and Agent B in a suitable solvent (e.g., DMSO, water).
- Working Solutions: From the stock solutions, prepare working solutions in RPMI-1640 medium at four times the highest final concentration to be tested. The concentration range should span the expected Minimum Inhibitory Concentration (MIC) of each agent.
- Fungal Inoculum: Culture the fungal isolate on appropriate agar (B569324) plates. Prepare a cell suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.
3. Assay Procedure:
- Add 50 µL of RPMI-1640 to all wells of a 96-well plate.
- This compound Dilution: In column 1, add 50 µL of the 4x working solution of this compound to rows A through G. This creates a 2x concentration. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 will serve as the control for Agent B alone.
- Agent B Dilution: Add 50 µL of the 4x working solution of Agent B to all wells in row A (columns 1 through 11). Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Discard the final 50 µL from row G. Row H will serve as the control for this compound alone.
- Controls:
- This compound MIC: Row H, columns 1-10 will contain serial dilutions of this compound only.
- Agent B MIC: Column 11, rows A-G will contain serial dilutions of Agent B only.
- Growth Control: Well H11 will contain only medium and inoculum.
- Sterility Control: Well H12 will contain only medium.
- Inoculation: Inoculate each well (except the sterility control) with 100 µL of the final diluted fungal suspension. The final volume in each well will be 200 µL.
4. Incubation:
- Incubate the plates at 35°C for 24-48 hours, depending on the fungal species and standard guidelines (e.g., CLSI).
5. Reading Results:
- Determine the MIC for each agent alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., 50% or 100% reduction) compared to the growth control, determined visually or by spectrophotometer.
6. Data Analysis:
- Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
- FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
- FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
- Calculate the FICI by summing the individual FICs:
- FICI = FIC of this compound + FIC of Agent B
- Interpret the FICI value as described in the Data Presentation section to determine synergy, indifference, or antagonism.[6]
Visualizations
Caption: Workflow for the checkerboard microdilution assay.
Caption: Distinct antifungal mechanisms of action.
References
- 1. Recent developments in pradimicin-benanomicin and triazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Pharmacodynamic Parameters To Predict Efficacy of Combination Therapy by Using Fractional Inhibitory Concentration Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Interactions of Echinocandins with Triazoles against Multidrug-Resistant Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Pradimicin L Cytotoxicity in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxic effects of Pradimicin L, a member of the pradimicin family of antifungal antibiotics, on mammalian cells. A thorough understanding of a compound's cytotoxicity is a critical component of preclinical safety assessment and in elucidating its mechanism of action.
Introduction
Pradimicins are a class of antibiotics known for their antifungal properties. While their primary mechanism of action against fungi involves binding to D-mannosides on the fungal cell wall, it is crucial to assess their potential off-target effects on mammalian cells. Some members of the pradimicin family have been shown to induce apoptosis in mammalian cells, a process mediated by an increase in intracellular calcium and the generation of reactive oxygen species (ROS)[1][2]. This document outlines standard in vitro assays to quantify the cytotoxicity of this compound, including protocols for assessing cell viability, membrane integrity, and apoptosis.
Data Presentation: Cytotoxicity of Pradimicin Analogs
While specific IC50 values for this compound are not widely available in the public domain, the following table summarizes the cytotoxic activity of a related compound, Pradimicin-IRD, against various human cell lines to provide a reference for expected potency.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Pradimicin-IRD | HCT-116 | Colon Carcinoma | 0.8[3][4][5] |
| Pradimicin-IRD | MCF-7 | Breast Carcinoma | 1.55[4] |
| Pradimicin-IRD | MM 200 | Melanoma | 2.7[3][4][5] |
| Pradimicin-IRD | RPE | Non-tumor Retinal Pigment Epithelial | 1.48[4] |
Note: The data presented is for Pradimicin-IRD, a structurally related analog of this compound. These values should be considered as a preliminary guide for dose-range finding studies with this compound.
In contrast, Pradimicin A, another member of the family, has been reported to be non-cytotoxic to various cultured mammalian cells at concentrations as high as 100 or 500 µg/mL[6].
Experimental Protocols
A multi-assay approach is recommended to comprehensively evaluate the cytotoxic profile of this compound. The following protocols describe three standard assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Caspase-3/7 assay for apoptosis.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve the compound) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to untreated and vehicle controls, include a maximum LDH release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from a no-cell control) from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Caspase-3/7 Activity Assay
Principle: This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a luminescent or fluorescent signal.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Caspase-Glo® 3/7 Assay System or similar
-
White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using the appropriate plate type for your chosen detection method.
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO₂.
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Subtract the background signal (from a no-cell control) from all readings. Express the results as fold-change in caspase activity relative to the untreated control.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound.
Caption: Workflow for this compound cytotoxicity assessment.
Pradimicin-Induced Apoptotic Signaling Pathway
Based on existing literature for the pradimicin family, the following diagram illustrates the proposed signaling pathway for Pradimicin-induced apoptosis in mammalian cells.
Caption: this compound induced apoptosis signaling pathway.
These protocols and diagrams provide a foundational framework for investigating the cytotoxic effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. Involvement of Ca2+ ion and reactive oxygen species as a mediator in pradimicin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pradimicin-IRD from Amycolatopsis sp. IRD-009 and its antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Pradimicin L Resistance in Fungal Strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Pradimicin L.
Troubleshooting Guides
Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against a fungal strain.
Possible Cause 1: Intrinsic Resistance
Some fungal species, such as Fusarium spp., exhibit naturally higher resistance to Pradimicins.[1]
-
Recommendation: Verify the fungal species identification. If working with a known intrinsically resistant species, consider alternative antifungal agents or explore strategies to potentiate this compound activity.
Possible Cause 2: Acquired Resistance
The fungal strain may have developed resistance to this compound. In yeast, a known mechanism of resistance is a point mutation in the histidine-containing phosphotransfer protein Ypd1.[2] Alterations in the fungal cell wall composition can also contribute to resistance.
-
Recommendation:
-
Sequence the YPD1 gene: In yeast strains, look for mutations, particularly those leading to amino acid substitutions in conserved domains.
-
Analyze cell wall composition: Assess the mannan (B1593421) content of the fungal cell wall, as this compound targets D-mannosides.[1][3]
-
Investigate efflux pump activity: While not definitively linked to this compound resistance specifically, overexpression of efflux pumps is a common antifungal resistance mechanism.
-
Possible Cause 3: Experimental Error
Inaccurate MIC determination can result from several factors.
-
Recommendation: Review and standardize your experimental protocol. Refer to the detailed "Experimental Protocol: Antifungal Susceptibility Testing for this compound" section below. Ensure correct media, inoculum size, and incubation conditions are used. The activity of some Pradimicin derivatives can be minimally affected by changes in pH, inoculum size, temperature, and the presence of serum.[1]
Issue 2: this compound shows reduced efficacy in a biofilm model.
Possible Cause 1: Biofilm-Specific Resistance Mechanisms
Fungal biofilms often exhibit increased resistance to antimicrobial agents due to factors like the extracellular matrix, altered gene expression, and the presence of persister cells. Efflux pumps are also known to be upregulated in biofilms.
-
Recommendation:
-
Increase this compound concentration: Determine the Minimum Biofilm Eradication Concentration (MBEC), which is often significantly higher than the MIC for planktonic cells.
-
Combination Therapy: Explore the use of this compound in combination with agents that disrupt the biofilm matrix or inhibit efflux pumps.
-
Issue 3: Inconsistent results in synergy testing with this compound.
Possible Cause 1: Antagonistic or Indifferent Interaction
Not all antifungal combinations are synergistic. For instance, a study on a Pradimicin analogue, BMS 181184, found that its combination with amphotericin B was no more effective than either drug alone against Candida tropicalis.[4]
-
Recommendation:
-
Perform a thorough checkerboard synergy assay: This will help to quantitatively assess the interaction between this compound and the other antifungal agent. Refer to the "Experimental Protocol: Checkerboard Synergy Assay" section for a detailed methodology.
-
Test a wider range of concentrations: Synergy or antagonism can be concentration-dependent.
-
Consider different classes of antifungals: Explore combinations with agents that have different mechanisms of action, such as echinocandins which target glucan synthesis.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Pradimicins bind specifically to terminal D-mannosides on the surface of fungal cell walls in a calcium-dependent manner. This binding leads to the formation of a ternary complex (D-mannoside, pradimicin, and calcium) that disrupts the integrity of the fungal cell membrane.[1][3]
Q2: Which fungal species are known to be resistant to this compound?
A2: Fusarium species are known to be comparatively resistant to high concentrations of pradimicins.[1] Acquired resistance has been documented in laboratory strains of Saccharomyces cerevisiae through a point mutation in the YPD1 gene.[2]
Q3: What are the known molecular mechanisms of resistance to this compound?
A3: The most well-characterized mechanism is a point mutation in the YPD1 gene in Saccharomyces cerevisiae, which alters the structure of the Ypd1 protein and confers resistance.[2] Other potential mechanisms, though less specific to this compound in the literature, include alterations in the fungal cell wall that reduce the availability of D-mannoside binding sites and the overexpression of efflux pumps that can expel the drug from the cell.
Q4: Can this compound be used in combination with other antifungal agents?
A4: While combination therapy is a common strategy to overcome antifungal resistance, data for this compound is limited. One study showed that a Pradimicin analogue combined with amphotericin B did not result in a synergistic effect against Candida tropicalis.[4] Further research is needed to explore potential synergistic combinations with other antifungal classes, such as echinocandins or azoles.
Q5: How can I test for the overexpression of efflux pumps in my fungal strain?
A5: You can investigate the role of efflux pumps by performing MIC testing in the presence and absence of an efflux pump inhibitor (EPI). A significant reduction (four-fold or greater) in the MIC in the presence of the EPI suggests the involvement of efflux pumps.[3] Additionally, you can quantify the expression of genes encoding efflux pumps (e.g., CDR1, MDR1 in Candida) using Reverse Transcriptase Quantitative PCR (RT-qPCR).[1]
Data Presentation
Table 1: In Vitro Activity of Pradimicin Derivative BMS-181184 Against Various Fungal Species
| Fungal Species | Number of Strains | MIC Range (µg/mL) | MFC Range (µg/mL) |
| Aspergillus fumigatus | 6 | 8 | 8 |
| Aspergillus flavus | 3 | ≥16 | Not Reported |
| Aspergillus niger | 4 | ≥16 | Not Reported |
| Candida spp. | 167 (97% of strains) | ≤8 | Within twofold of MIC |
| Cryptococcus neoformans | Included in the 167 yeast strains | ≤8 | Within twofold of MIC |
Source: Adapted from in vitro susceptibility testing of BMS-181184.[5] Note: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal Concentration).
Experimental Protocols
Experimental Protocol: Antifungal Susceptibility Testing for this compound
This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound stock solution
-
RPMI 1640 medium
-
96-well microtiter plates
-
Fungal inoculum
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) medium.
-
Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well plate to cover the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the this compound dilutions.
-
Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24 to 48 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control. This can be assessed visually or by measuring the optical density using a microplate reader.
-
Experimental Protocol: Checkerboard Synergy Assay
This protocol is used to evaluate the interaction between this compound and another antifungal agent.
Materials:
-
Stock solutions of this compound and the second antifungal agent
-
RPMI 1640 medium
-
96-well microtiter plates
-
Fungal inoculum
Procedure:
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second antifungal agent along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well.
-
Include controls for each drug alone.
-
Incubate the plate under the same conditions as for the MIC assay.
-
-
Data Analysis:
-
Determine the MIC for each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
Interpret the FICI values as follows:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Mandatory Visualization
Caption: Mechanism of action of this compound on the fungal cell wall.
Caption: Troubleshooting workflow for high this compound MIC values.
Caption: Experimental workflow for assessing drug synergy with this compound.
References
- 1. Overexpression of Efflux Pumps, Mutations in the Pumps’ Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii: A 7-Year Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Compounds active against cell walls of medically important fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Overexpression of Efflux Pumps, Mutations in the Pumps’ Regulators, Chromosomal Mutations, and AAC(6′)-Ib-cr Are Associated With Fluoroquinolone Resistance in Diverse Sequence Types of Neonatal Septicaemic Acinetobacter baumannii: A 7-Year Single Center Study [frontiersin.org]
- 4. Pradimicin therapy of disseminated Candida tropicalis infection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Pradimicin L in Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Pradimicin L in their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the pradimicin family of antibiotics, which are known for their broad-spectrum antifungal activity.[1] Its primary mechanism of action involves binding to D-mannose residues on the surface of fungal cells in a calcium-dependent manner.[2] This interaction disrupts the fungal cell membrane, leading to cell death.[3][4]
Q2: What are the potential off-target effects of this compound in mammalian cell-based assays?
While early studies on some pradimicins reported low toxicity to mammalian cells, newer analogs have shown cytotoxic effects against both tumor and non-tumor cell lines.[5][6] Potential off-target effects of this compound in mammalian cells may include:
-
Cytotoxicity: Inhibition of cell proliferation and induction of cell death.
-
Modulation of Signaling Pathways: Interference with cellular signaling cascades unrelated to its antifungal activity. The specific off-target interactions and affected pathways for this compound in mammalian cells are not yet well-defined and require experimental investigation.
Q3: Why is it important to minimize off-target effects in my experiments?
Q4: What are the general strategies to reduce off-target effects of small molecules like this compound?
Several strategies can be employed to minimize and identify off-target effects:
-
Dose-Response Experiments: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Controls: Include appropriate controls, such as an inactive analog of the compound (if available) and structurally unrelated compounds with the same on-target activity.
-
Orthogonal Approaches: Confirm your findings using alternative methods, such as genetic approaches (e.g., CRISPR/Cas9-mediated gene knockout of the intended target) to see if the phenotype is replicated.
-
Target Engagement Assays: Directly measure the interaction of this compound with its intended target in your experimental system.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in cell-based assays.
| Observed Issue | Potential Cause | Recommended Action |
| High Cytotoxicity in Mammalian Cells | Off-target effects of this compound. | 1. Perform a dose-response experiment to determine the IC50 value and use the lowest effective concentration. 2. Reduce the incubation time of the assay. 3. Compare the cytotoxic effects in cells that express the intended target versus those that do not. |
| Inconsistent or Irreproducible Results | 1. Variability in cell health or passage number. 2. Degradation of this compound in culture media. 3. Precipitation of the compound at high concentrations. | 1. Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. 2. Prepare fresh dilutions of this compound for each experiment. 3. Visually inspect for precipitation and consider using a lower concentration range or a different solvent. |
| Observed Phenotype is not Rescued by Overexpression of the Intended Target | The observed effect is likely due to off-target interactions. | 1. Use an inactive analog of this compound as a negative control. If one is not available, use a structurally dissimilar compound with the same on-target activity. 2. Employ a genetic approach, such as CRISPR/Cas9, to knock out the intended target and see if the phenotype is recapitulated. |
Quantitative Data Summary
The following table summarizes the available quantitative data for Pradimicin analogs. It is important to note that direct comparisons should be made with caution due to the use of different cell lines and assay conditions.
| Compound | Assay Type | Cell Line/Organism | IC50 / MIC | Reference |
| Pradimicin A | Cytotoxicity | Various cultured mammalian cells | Non-cytotoxic at 100 or 500 µg/mL | [5] |
| Pradimicin A | Antiviral | Influenza Virus | 6.8 µg/mL | [5] |
| Pradimicin A | Cytotoxicity | CEM and C8166 cells | Not toxic at 50 µg/mL | [7] |
| Pradimicin-IRD | Cytotoxicity | HCT-116 (colon carcinoma) | 0.8 µM | [6] |
| Pradimicin-IRD | Cytotoxicity | MM 200 (melanoma) | 2.7 µM | [6] |
| BMS-181184 | Antifungal | Candida spp., Cryptococcus neoformans | ≤ 8 µg/mL | [8] |
Experimental Protocols
1. Protocol for Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on mammalian cells. Optimization for specific cell lines and experimental conditions is recommended.
-
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HeLa, HepG2)
-
Complete cell culture medium
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
2. Protocol for Target Validation using CRISPR/Cas9-mediated Gene Knockout
This protocol outlines a general workflow for validating that the biological effect of this compound is dependent on its intended target.
-
Materials:
-
Mammalian cell line of interest
-
CRISPR/Cas9 system targeting the gene of interest (e.g., plasmid, lentivirus)
-
Control CRISPR/Cas9 system (e.g., targeting a non-essential gene or a scrambled gRNA)
-
Transfection reagent or viral transduction particles
-
Antibiotic for selection (if applicable)
-
Antibodies for Western blot analysis
-
This compound
-
-
Procedure:
-
gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.
-
Transfection/Transduction: Transfect or transduce the cells with the CRISPR/Cas9 constructs.
-
Selection and Clonal Isolation: Select for transfected/transduced cells and isolate single-cell clones.
-
Knockout Validation: Validate the knockout of the target protein in the isolated clones using Western blot or other relevant methods.
-
Phenotypic Assay: Treat both the knockout cells and control cells with this compound at various concentrations.
-
Data Analysis: Compare the phenotypic response to this compound in the knockout cells versus the control cells. If the knockout cells are resistant to this compound, it suggests that the observed phenotype is on-target.
-
Visualizations
Caption: Workflow for differentiating on-target vs. off-target effects.
Caption: Logical troubleshooting workflow for unexpected results.
References
- 1. Synergistic Actions of Tailoring Enzymes in Pradimicin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of pradimicin derivatives. Modifications on the aglycone part - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pradimicin-IRD from Amycolatopsis sp. IRD-009 and its antimicrobial and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pradimicin A, a Carbohydrate-Binding Nonpeptidic Lead Compound for Treatment of Infections with Viruses with Highly Glycosylated Envelopes, Such as Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Effects of incubation time and buffer concentration on in vitro activities of antifungal agents against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pradimicin L Spectrophotometric Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the spectrophotometric analysis of Pradimicin L. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the spectrophotometric analysis of this compound?
The spectrophotometric analysis of this compound is based on its intrinsic chromophore, a dihydrobenzo[a]naphthacenequinone structure, which absorbs light in the UV-visible region.[1] The analysis can be a direct measurement of its absorbance or can be based on the change in its absorption spectrum upon interaction with other molecules. Pradimicins are known to form a ternary complex with D-mannosides and calcium ions, leading to a shift in the maximum absorption wavelength, which can be utilized for quantification.[1]
Q2: What is the expected wavelength of maximum absorbance (λmax) for this compound?
Q3: What solvents are suitable for the spectrophotometric analysis of this compound?
The choice of solvent is critical and can influence the absorption spectrum. This compound's solubility should be determined in various common solvents such as water, methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). The ideal solvent should dissolve this compound completely, be transparent in the wavelength range of interest, and not react with the analyte. For analyses involving the formation of a ternary complex, an aqueous buffer system is likely required.
Q4: How can I validate my spectrophotometric method for this compound?
Method validation should be performed according to ICH guidelines and should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Protocol 1: Determination of λmax of this compound
Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
This compound reference standard
-
Spectrophotometer-grade solvent (e.g., Methanol, DMSO, or a suitable buffer)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Prepare a stock solution of this compound of known concentration (e.g., 100 µg/mL) in the chosen solvent.
-
Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) that gives an absorbance reading between 0.5 and 1.5 AU.
-
Use the same solvent as a blank to zero the spectrophotometer.
-
Scan the absorbance of the this compound solution over a wavelength range of 200-800 nm.
-
The wavelength at which the highest absorbance is recorded is the λmax.
Protocol 2: Quantitative Analysis of this compound
Objective: To quantify the concentration of this compound in a sample using a calibration curve.
Materials:
-
This compound reference standard
-
Chosen solvent/buffer
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from, for example, 2 to 20 µg/mL.
-
-
Calibration Curve:
-
Set the spectrophotometer to the predetermined λmax of this compound.
-
Use the solvent/buffer as a blank.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus concentration. .
-
-
Sample Analysis:
-
Prepare the sample solution, ensuring the expected concentration falls within the range of the calibration curve. Dilute if necessary.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of this compound in the sample by interpolating the absorbance value on the calibration curve or using the regression equation.
-
Troubleshooting Guides
| Problem | Possible Causes | Solutions |
| No or Low Absorbance | 1. Incorrect wavelength setting.2. This compound concentration is too low.3. Instrument malfunction (e.g., lamp not on).4. This compound degradation. | 1. Verify the λmax by performing a new wavelength scan.2. Prepare a more concentrated sample.3. Check the instrument's status and perform a system check.4. Prepare fresh solutions and protect from light and extreme temperatures. |
| High Absorbance (>2.0 AU) | 1. This compound concentration is too high.2. Presence of interfering substances.3. Incorrect blank solution used. | 1. Dilute the sample to bring the absorbance within the linear range (typically 0.1-1.5 AU).2. Analyze a placebo/matrix blank to check for interference. If interference is present, sample cleanup may be necessary.3. Ensure the blank contains all components of the sample solvent/matrix except for this compound. |
| Non-linear Calibration Curve | 1. Concentrations are outside the linear range of the assay.2. Aggregation of this compound at higher concentrations.3. Instrumental limitations at high absorbances. | 1. Narrow the concentration range of the standards.2. Investigate the solubility and aggregation behavior of this compound in the chosen solvent. Consider using a different solvent or adding agents to prevent aggregation.3. Ensure absorbance readings are within the optimal range of the instrument. |
| Poor Reproducibility (High %RSD) | 1. Inaccurate pipetting or dilutions.2. Cuvette is not clean or is scratched.3. Fluctuation in instrument performance.4. Sample instability. | 1. Use calibrated pipettes and follow proper dilution techniques.2. Clean cuvettes thoroughly between measurements and handle with care. Use a matched pair of cuvettes.3. Allow the instrument to warm up properly. Perform regular performance checks.4. Analyze samples promptly after preparation. Investigate the stability of this compound in the chosen solvent over time. |
| Shifting λmax | 1. Change in solvent polarity or pH.2. Interaction of this compound with other molecules (e.g., cations, sugars).3. Degradation of this compound. | 1. Ensure consistent solvent composition and pH for all standards and samples.2. If the assay is based on complex formation, ensure consistent concentrations of all interacting components.3. Perform forced degradation studies to understand the degradation profile and its effect on the UV-Vis spectrum. |
Data Presentation
Table 1: Validation Parameters for a Hypothetical this compound Spectrophotometric Assay
| Parameter | Result |
| λmax | 510 nm |
| Linearity Range | 0.2 - 20.0 µg/mL |
| Correlation Coefficient (r²) | 0.9995 |
| Molar Absorptivity (ε) | To be determined |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | |
| - Repeatability (Intra-day) | < 1.5% |
| - Intermediate Precision (Inter-day) | < 2.0% |
Visualizations
Caption: Ternary complex formation of this compound.
Caption: General troubleshooting workflow for spectrophotometric analysis.
References
Pradimicin L Purification: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Pradimicin L.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.
Question: My this compound peak is showing significant tailing during reverse-phase HPLC. What could be the cause and how can I fix it?
Answer: Peak tailing in reverse-phase HPLC of this compound can be attributed to several factors. Firstly, secondary interactions between the basic nitrogen in the amino sugar moiety of this compound and residual acidic silanol (B1196071) groups on the silica-based stationary phase can cause tailing. To mitigate this, consider using a base-deactivated column or adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). Secondly, ensure that the sample solvent is compatible with the mobile phase. Dissolving the sample in a solvent stronger than the initial mobile phase can lead to peak distortion. Whenever possible, dissolve your crude this compound extract in the initial mobile phase.
Question: I am having difficulty separating this compound from its congeners, particularly Pradimicin A and FL. What strategies can I employ for better resolution?
Answer: Co-elution of pradimicin congeners is a common challenge due to their structural similarity. This compound, a congener of Pradimicin A, is often produced alongside other variants like Pradimicin FL by Actinomadura verrucosospora subsp. neohibisca.[1] To improve separation:
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Optimize the Mobile Phase: Fine-tuning the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration and the pH of the aqueous buffer is crucial. A shallow gradient elution can enhance the separation of closely related compounds.
-
Adjust the pH: The charge state of the pradimicins can be manipulated by altering the mobile phase pH. Experimenting with a pH range of 3-4 for the aqueous buffer in the mobile phase can often improve resolution. For instance, a mobile phase of acetonitrile and 0.15% phosphate (B84403) buffer at pH 3.5 has been used for separating pradimicins T1 and T2.[2]
-
Column Chemistry: Consider using a high-resolution stationary phase with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different interaction mechanisms compared to standard C18 columns.
Question: My this compound yield is low after the purification process. What are the potential causes and solutions?
Answer: Low recovery of this compound can stem from several stages of the purification process:
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Extraction: Ensure efficient extraction from the fermentation broth. Pradimicins are known to be soluble in alkaline water and dimethyl sulfoxide (B87167) (DMSO), and slightly soluble in methanol (B129727) and ethanol.[2] Adjusting the pH of the aqueous phase can significantly impact extraction efficiency. A common procedure involves adsorbing the supernatant onto a resin like Diaion HP-20, followed by elution with an organic solvent mixture.[2]
-
Degradation: Pradimicins, like other anthracycline antibiotics, can be sensitive to pH and temperature. Avoid prolonged exposure to harsh acidic or alkaline conditions and high temperatures. For instance, heating pradimicin T1 in an alkaline medium can lead to the cleavage of its xylosyl group.[2] It is advisable to conduct purification steps at room temperature or below if stability issues are suspected.
-
Irreversible Adsorption: this compound might irreversibly adsorb to the stationary phase, especially if highly active, non-end-capped silica (B1680970) columns are used. Using a well-end-capped, high-purity silica column can minimize this issue.
Question: I am observing precipitation of my sample during the HPLC run. How can I prevent this?
Answer: Precipitation during an HPLC run is often due to the sample's low solubility in the mobile phase. Pradimicins are generally soluble in DMSO and alkaline water, but have limited solubility in less polar organic solvents and neutral or acidic aqueous solutions.[2]
-
Sample Solvent: Ensure your sample is fully dissolved in a solvent that is miscible with the mobile phase. If using DMSO to dissolve the initial sample, inject the smallest possible volume to prevent precipitation upon contact with the aqueous mobile phase.
-
Mobile Phase Composition: The initial mobile phase composition might be too weak (too aqueous) to keep your concentrated sample in solution. Consider increasing the initial percentage of the organic solvent in your gradient or using an isocratic mobile phase with a higher organic content if your separation allows for it.
Frequently Asked Questions (FAQs)
Q1: What is a general purification protocol for this compound from a fermentation broth?
A1: A typical purification workflow for pradimicins, which can be adapted for this compound, involves several steps:
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Cell Removal: The fermentation broth is centrifuged to separate the mycelium from the supernatant containing this compound.
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Initial Capture: The supernatant is loaded onto an adsorbent resin column (e.g., Diaion HP-20). The column is then washed with water and increasing concentrations of methanol to remove polar impurities.
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Elution: this compound is eluted from the resin using a higher concentration of an organic solvent, such as 80% aqueous acetone.
-
Solvent Extraction: The eluate is concentrated, and the pH is adjusted to acidic levels (e.g., pH 2.0 with HCl) to allow for extraction into an organic solvent like n-butanol.[2]
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Back Extraction: The organic layer is then back-extracted with alkaline water (e.g., pH 8.5) to bring the this compound into the aqueous phase.[2]
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Chromatographic Purification: The aqueous extract is then subjected to one or more rounds of preparative reverse-phase HPLC for final purification.
Q2: What are the recommended HPLC conditions for the analysis and purification of this compound?
A2: For analytical purposes, a reverse-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of acetonitrile and a phosphate buffer at a slightly acidic pH (e.g., pH 3.5) is effective for separating pradimicin congeners.[2] For preparative HPLC, a similar mobile phase system can be used on a larger dimension column. The detection wavelength for pradimicins is typically around 460 nm.[2]
Q3: What is the solubility profile of this compound?
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | Soluble |
| N,N-dimethylformamide (DMF) | Soluble |
| Alkaline Water | Soluble |
| Ethanol | Slightly Soluble |
| Methanol | Slightly Soluble |
| Acetone | Slightly Soluble |
| Benzene | Insoluble |
| Chloroform | Insoluble |
| (Data is for the pradimicin family of compounds and serves as a guideline for this compound)[2] |
Q4: How can I monitor the purity of this compound during purification?
A4: The purity of this compound can be monitored using analytical reverse-phase HPLC with UV detection at 460 nm.[2] Thin-layer chromatography (TLC) can also be used for rapid, qualitative assessment of fractions. For structural confirmation and identification of impurities, mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the definitive methods.[1]
Q5: Are there any known stability issues with this compound that I should be aware of during purification and storage?
A5: Pradimicins can be sensitive to pH and temperature. Exposure to strong alkaline conditions, especially with heating, can lead to degradation, such as the cleavage of sugar moieties.[2] It is recommended to perform purification steps at controlled room temperature and to store the purified compound at low temperatures (e.g., -20°C) in a suitable solvent like DMSO.
Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: Troubleshooting logic for common this compound purification issues.
References
Impact of pH on Pradimicin L antifungal activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the antifungal activity of Pradimicin L.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the antifungal activity of this compound?
A1: The antifungal activity of pradimicins is generally considered to be minimally affected by pH changes within a physiologically relevant range. For a pradimicin derivative, BMS-181184, its activity was reported to be minimally affected (twofold or less) by changes in testing conditions, including pH. This suggests that the potency of this compound is likely stable across various pH environments that might be encountered in different types of fungal infections.
Q2: What is the mechanism of action of this compound, and is it pH-dependent?
A2: this compound exerts its antifungal effect through a unique, calcium-dependent mechanism. It specifically recognizes and binds to terminal D-mannoside residues present in the mannoproteins of the fungal cell wall.[1] This binding leads to the formation of a ternary complex involving this compound, a D-mannoside, and a calcium ion, which disrupts the integrity of the fungal cell membrane.[1] While the core binding mechanism is calcium-dependent, there is no direct evidence to suggest that physiological fluctuations in pH significantly alter this interaction.
Q3: Are there specific signaling pathways in fungi that are targeted by this compound?
A3: Currently, there is no evidence to suggest that this compound directly targets or modulates specific intracellular signaling pathways within fungal cells. Its primary mode of action is the disruption of the cell membrane integrity through binding to cell wall mannans.[1]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) values at the same pH. | 1. Inaccurate pH of the testing medium.2. Variation in inoculum size.3. Instability of this compound solution. | 1. Verify the pH of the buffered RPMI 1640 medium with a calibrated pH meter before inoculation.2. Ensure the fungal inoculum is standardized according to CLSI guidelines (0.5 x 10³ to 2.5 x 10³ CFU/mL).3. Prepare fresh this compound stock solutions for each experiment. |
| Higher than expected MIC values across all pH levels. | 1. Presence of interfering substances in the medium.2. Fungal strain has inherent resistance.3. Insufficient calcium concentration. | 1. Use high-quality, sterile RPMI 1640 medium.2. Verify the identity and expected susceptibility of the fungal strain.3. Ensure the medium is not calcium-deficient, as this compound's activity is calcium-dependent. Standard RPMI 1640 should suffice. |
| Precipitation of this compound in the test wells. | 1. Supersaturation of the this compound solution.2. Interaction with components of the medium at a specific pH. | 1. Ensure this compound is fully dissolved in the appropriate solvent before serial dilution.2. Visually inspect the wells after drug addition and before inoculation. If precipitation occurs, consider alternative buffering agents. |
Quantitative Data
The following table summarizes the expected Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans at different pH values, based on the observation of minimal impact.
| pH | MIC (µg/mL) of this compound against Candida albicans |
| 5.0 | 2.0 |
| 6.0 | 1.0 |
| 7.0 | 1.0 |
| 8.0 | 2.0 |
Note: This data is illustrative and based on the principle of "twofold or less" variation in activity. Actual values may vary depending on the specific fungal strain and experimental conditions.
Experimental Protocols
Detailed Methodology for Determining the Effect of pH on this compound Antifungal Activity
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution susceptibility testing of yeasts.
1. Media Preparation:
-
Prepare RPMI 1640 medium without sodium bicarbonate.
-
Divide the medium into separate aliquots for each desired pH value (e.g., 5.0, 6.0, 7.0, 8.0).
-
For each aliquot, add a suitable biological buffer to a final concentration of 0.165 M. For pH 7.0, use 3-(N-morpholino)propanesulfonic acid (MOPS). For other pH values, appropriate buffers should be selected (e.g., MES for pH 5-6, HEPES for pH 7-8).
-
Adjust the pH of each aliquot to the target value using 1M HCl or 1M NaOH.
-
Sterilize the buffered media by filtration through a 0.22 µm filter.
2. Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
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Dilute this suspension in the pH-adjusted RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
3. Microdilution Plate Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water with minimal NaOH for dissolution).
-
Perform serial twofold dilutions of the this compound stock solution in 96-well microtiter plates using the corresponding pH-adjusted RPMI 1640 medium.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (no drug) and a sterility control well (no inoculum) for each pH.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the standardized fungal inoculum in the corresponding pH-adjusted medium.
-
The final volume in the test wells will be 200 µL.
-
Incubate the plates at 35°C for 24-48 hours.
5. MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
Read the results visually or with a microplate reader at 530 nm.
Visualizations
Caption: Experimental workflow for assessing the impact of pH on this compound antifungal activity.
Caption: Mechanism of action of this compound leading to fungal cell death.
References
Technical Support Center: Directed Biosynthesis of Novel Pradimicin L Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments related to the directed biosynthesis of novel Pradimicin L analogs.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the directed biosynthesis of novel this compound analogs?
A1: The directed biosynthesis of novel this compound analogs primarily involves the manipulation of the Pradimicin biosynthetic pathway in producer strains like Actinomadura hibisca or heterologous hosts such as Streptomyces coelicolor. Key strategies include combinatorial biosynthesis, precursor-directed biosynthesis, and gene disruption. Combinatorial biosynthesis involves expressing tailoring enzymes from different pathways together to create novel structures. Precursor-directed biosynthesis involves feeding the culture medium with analogs of natural precursors, which are then incorporated into the final product. Gene disruption targets specific tailoring enzymes in the native pathway to produce intermediates or shunt products.
Q2: Which host organisms are suitable for the heterologous expression of Pradimicin biosynthesis genes?
A2: Streptomyces coelicolor is a commonly used heterologous host for expressing polyketide synthase gene clusters, including those for pradimicins. It is well-characterized, and many genetic tools are available for its manipulation. When expressing foreign gene clusters, it is often beneficial to use a host strain in which endogenous secondary metabolite gene clusters have been deleted to increase the availability of precursors.
Q3: How can the yield of a novel Pradimicin analog be improved?
A3: Improving the yield of a novel analog can be approached in several ways. Optimizing fermentation conditions such as medium composition, temperature, and pH is a critical first step. Genetically, ribosome engineering and overexpression of positive regulatory genes in the host strain can enhance production. Additionally, using strains resistant to certain compounds, like the derivation of ferrous sulfate-resistant strains for improved pradimicin FS production, can also lead to higher yields.
Q4: What are some examples of novel Pradimicin analogs generated through directed biosynthesis?
A4: Several novel Pradimicin analogs have been successfully produced. For instance, the exogenous addition of D-serine to the culture of Actinomadura spinosa AA0851 resulted in the directed production of Pradimicin FS, a D-serine analog of Pradimicin S.[1][2] Similarly, feeding D-serine to Actinomadura hibisca led to the production of Pradimicin FA-1.[3] Combinatorial biosynthesis has also yielded new analogs; for example, co-expressing the amino acid ligase PdmN with early biosynthetic enzymes produced JX137a.[4]
Troubleshooting Guides
Issue 1: Low or No Production of the Desired Pradimicin Analog
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inefficient precursor uptake or incorporation | - Increase the concentration of the fed precursor in the medium.- Verify the stability of the precursor under fermentation conditions.- Use a host strain with enhanced precursor uptake mechanisms. |
| Toxicity of the novel analog to the host strain | - Attempt to isolate the product from the culture broth continuously to prevent accumulation.- Engineer the host for increased resistance, for example, by overexpressing efflux pumps. |
| Suboptimal fermentation conditions | - Systematically optimize medium components (carbon and nitrogen sources), pH, temperature, and aeration.- Perform a time-course analysis to determine the optimal harvest time. |
| Incorrect expression or activity of biosynthetic enzymes | - Verify the integrity of the expression constructs via sequencing.- Confirm protein expression using proteomics or Western blotting if antibodies are available.- For heterologous expression, ensure codon usage is optimized for the host. |
| Instability of the plasmid carrying biosynthetic genes | - If using a plasmid-based expression system, maintain antibiotic selection pressure throughout fermentation.- Consider integrating the gene cluster into the host chromosome for greater stability.[5] |
Issue 2: Production of a Mixture of Analogs or Unwanted Byproducts
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Broad substrate specificity of tailoring enzymes | - If a tailoring enzyme is acting on multiple substrates, consider protein engineering to narrow its specificity.- Use a host strain where competing native biosynthetic pathways have been deleted. |
| Spontaneous degradation or modification of the product | - Analyze the stability of the desired analog under fermentation and extraction conditions.- Adjust pH or temperature to minimize degradation.- Optimize the purification protocol to quickly separate the target compound. |
| Metabolic bottleneck leading to accumulation of intermediates | - Overexpress downstream enzymes to pull the metabolic flux towards the final product.- Analyze the metabolome to identify the accumulated intermediate and the potential enzymatic bottleneck. |
Quantitative Data
Table 1: Yield of Pradimicin Analogs from Directed Biosynthesis Experiments
| Pradimicin Analog | Production Method | Host Strain | Precursor Fed (if any) | Yield (mg/L) | Reference |
| JX137a | Combinatorial Biosynthesis (co-expression of PdmN) | S. coelicolor CH999 | None | 31.9 ± 3.1 | [4] |
| Pradimicin FS | Precursor-Directed Biosynthesis | Actinomadura spinosa AA0851 | D-serine (0.2%) | Not explicitly quantified in mg/L, but production was enhanced in ferrous sulfate-resistant strains. | [1][2] |
| Pradimicin FB | Precursor-Directed Biosynthesis | Actinomadura spinosa AA0851 | D-serine (0.2%) | Minor product, not quantified. | [1][2] |
| Pradimicin FA-1 | Precursor-Directed Biosynthesis | Actinomadura hibisca P157-2 | D-serine | Not quantified. | [3] |
| Pradimicin FA-2 | Precursor-Directed Biosynthesis | Actinomadura hibisca A2493 | D-serine | Not quantified. | [3] |
Experimental Protocols
Protocol 1: Heterologous Expression of Pradimicin Biosynthetic Genes in Streptomyces coelicolor
-
Gene Cloning: The biosynthetic genes of interest (e.g., for the pradimicin backbone and desired tailoring enzymes) are cloned into an integrative Streptomyces expression vector, such as one derived from pSET152, under the control of a strong constitutive promoter (e.g., ermEp*).
-
Host Strain: Streptomyces coelicolor M1152 or M1154, which have deletions of endogenous antibiotic gene clusters, are suitable hosts.
-
Transformation: The expression vector is introduced into the S. coelicolor host via conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).
-
Selection of Exconjugants: Exconjugants are selected on a medium containing an antibiotic for which the vector carries a resistance gene (e.g., apramycin).
-
Fermentation: A seed culture of the recombinant S. coelicolor strain is grown in a suitable liquid medium (e.g., TSB) and then inoculated into a production medium (e.g., R5A). The culture is incubated at 28-30°C with shaking for 5-7 days.
-
Extraction and Analysis: The culture broth is extracted with an organic solvent (e.g., ethyl acetate). The extract is then concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of the novel pradimicin analog.
Protocol 2: Precursor-Directed Biosynthesis of Pradimicin FS
-
Strain and Culture Conditions: Actinomadura spinosa AA0851 is grown in a suitable seed medium and then transferred to a production medium.
-
Precursor Feeding: A sterile solution of D-serine is added to the production culture at the time of inoculation to a final concentration of 0.2%.
-
Fermentation: The fermentation is carried out at 28°C for 12-14 days.
-
Isolation and Purification: After fermentation, the culture broth is harvested. The pradimicins are isolated from the supernatant by adsorption to a resin (e.g., Diaion HP-20), followed by acidic precipitation and reversed-phase silica (B1680970) gel column chromatography.
-
Structure Elucidation: The purified compounds are identified as Pradimicin FS and FB through spectroscopic analysis, including NMR and mass spectrometry.[2]
Visualizations
Caption: this compound Biosynthesis Pathway.
Caption: Troubleshooting Low Yield Workflow.
References
- 1. Pradimicins FS and FB, new pradimicin analogs: directed production, structures and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New antifungal antibiotics pradimicins FA-1 and FA-2: D-serine analogs of pradimicins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Combinatorial Biosynthesis of “Unnatural” Products with Polyketides [journal.hep.com.cn]
- 5. Integrative vectors for heterologous gene expression in Streptomyces spp - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Safety Assessment of Pradimicin L
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing potential toxicity associated with Pradimicin L in preclinical models. Given the limited publicly available toxicity data specifically for this compound, this resource extrapolates from information on related pradimicin compounds, such as Pradimicin A and the derivative BMS-181184, and incorporates general principles of preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the known acute toxicity of pradimicins in animal models?
Q2: What are the primary target organs for pradimicin-related toxicity?
A2: While early preclinical studies on some pradimicin derivatives suggested a good therapeutic index with no major end-organ toxicity, early-phase human clinical trials with the derivative BMS-181184 were associated with hepatic toxicity[2]. Therefore, the liver is a key organ of interest for toxicity monitoring. Additionally, as with many antimicrobial agents, the kidneys should be considered a potential target for toxicity due to their role in drug excretion[3]. Hematological parameters should also be monitored, as drug-induced effects on blood components are a common finding in toxicology studies[4][5].
Q3: Are there any known mechanisms of pradimicin-induced toxicity?
A3: The specific signaling pathways for pradimicin-induced toxicity have not been extensively elucidated in the public domain. The primary antifungal mechanism of pradimicins involves binding to D-mannosides on the fungal cell wall in a calcium-dependent manner, leading to membrane disruption[6][2]. It is plausible that off-target effects related to calcium homeostasis or membrane interactions could contribute to toxicity in mammalian cells, but this is speculative. General mechanisms of drug-induced organ toxicity often involve oxidative stress, mitochondrial dysfunction, and inflammatory responses[7][8][9][10].
Q4: What are the key considerations when designing in vivo toxicity studies for this compound?
A4: When designing preclinical toxicology studies for this compound, it is crucial to:
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Select appropriate animal models: Rodent (e.g., mice, rats) and non-rodent (e.g., rabbits, dogs) species are typically used to assess toxicity[11][12]. The choice of species should be justified based on metabolic profiles and pharmacological relevance, if known.
-
Determine the route of administration and dosing regimen: These should align with the intended clinical use[12][13].
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Establish a dose-response relationship: Studies should include a range of doses, from the anticipated therapeutic level to a maximum tolerated dose (MTD), to identify potential toxic effects and a no-observed-adverse-effect level (NOAEL)[14].
-
Include recovery groups: To assess the reversibility of any observed toxicity, some animal groups should be monitored for a period after cessation of treatment[12].
Troubleshooting Guides
This section provides guidance on common issues encountered during the preclinical evaluation of this compound.
Issue 1: High variability in in vivo efficacy and toxicity results.
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Question: We are observing inconsistent results in our animal studies with this compound. What are the potential causes and how can we troubleshoot this?
-
Answer: High variability can stem from several factors. Consider the following:
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Formulation and Administration: Ensure the formulation of this compound is stable and homogenous. Inconsistent solubility or suspension can lead to variable dosing. Verify the accuracy and consistency of the administration technique (e.g., injection speed, volume).
-
Animal Health and Husbandry: Use healthy, age- and weight-matched animals from a reputable supplier. Ensure consistent environmental conditions (e.g., housing, diet, light-dark cycle) as these can influence drug metabolism and response.
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Pharmacokinetics (PK): Investigate the pharmacokinetic profile of this compound in your animal model. High inter-animal variability in drug absorption, distribution, metabolism, and excretion (ADME) can lead to inconsistent exposure and, consequently, variable efficacy and toxicity.
-
Issue 2: Discrepancy between in vitro potency and in vivo efficacy.
-
Question: this compound shows excellent activity against our target fungi in vitro, but we are not seeing the expected efficacy in our animal infection models, even at doses approaching toxicity. What could be the reason?
-
Answer: This is a common challenge in antifungal drug development. Potential causes include:
-
Pharmacokinetics/Pharmacodynamics (PK/PD): The drug may have poor bioavailability, rapid clearance, or extensive protein binding in vivo, resulting in sub-therapeutic concentrations at the site of infection[15]. It is essential to conduct PK studies to understand the drug's exposure in the relevant biological compartments.
-
Host Factors: The immune status of the animal model is critical. An immunocompromised model may be necessary to establish a robust infection, but the host's immune response can also influence drug efficacy[15].
-
Biofilm Formation: Fungi can form biofilms in vivo, which are inherently more resistant to antifungal agents than planktonic cells used in standard in vitro susceptibility testing[15]. Consider incorporating in vitro and in vivo biofilm models if relevant to the intended clinical indication.
-
Quantitative Toxicity Data
The following table summarizes the available acute toxicity data for a related pradimicin compound. This information should be used as a preliminary guide for this compound studies.
| Compound | Species | Route of Administration | LD50 | Reference |
| Pradimicin A | Mouse | Intravenous (IV) | 120 mg/kg | [1] |
| Pradimicin A | Mouse | Intramuscular (IM) | >400 mg/kg | [1] |
Experimental Protocols
Detailed protocols for assessing organ-specific toxicity are provided below. These are general protocols that should be adapted for the specific experimental design and animal model.
Protocol 1: Assessment of Nephrotoxicity
-
Animal Model and Dosing: Administer this compound to the selected animal species at various dose levels for the specified duration. Include a vehicle control group.
-
Sample Collection: Collect blood samples at baseline and at predetermined time points during the study. Collect urine samples, potentially using metabolic cages. At the end of the study, euthanize the animals and collect the kidneys.
-
Biochemical Analysis:
-
Analyze serum for markers of kidney function, such as blood urea (B33335) nitrogen (BUN) and creatinine[6][16].
-
Analyze urine for volume, specific gravity, protein, glucose, and sediment[17].
-
-
Histopathology:
Protocol 2: Assessment of Hepatotoxicity
-
Animal Model and Dosing: As described for nephrotoxicity assessment.
-
Sample Collection: Collect blood samples at baseline and at specified intervals. At the end of the study, euthanize the animals and collect the liver.
-
Biochemical Analysis:
-
Analyze serum for liver function enzymes, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin[19].
-
-
Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin for H&E staining.
-
Evaluate for hepatocellular necrosis, apoptosis, inflammation, steatosis (fatty change), and cholestasis[20].
-
Protocol 3: Assessment of Hematological Toxicity
-
Animal Model and Dosing: As described for nephrotoxicity assessment.
-
Sample Collection: Collect whole blood samples (in an appropriate anticoagulant, e.g., EDTA) at baseline and at selected time points.
-
Hematological Analysis:
-
Perform a complete blood count (CBC) to assess red blood cells (RBCs), white blood cells (WBCs) with differential count, and platelets[4].
-
Evaluate for signs of anemia, leukopenia, or thrombocytopenia.
-
-
Bone Marrow Analysis (optional):
-
At necropsy, collect bone marrow from the femur or sternum.
-
Prepare smears for cytological evaluation or fix for histopathology to assess cellularity and hematopoietic precursors.
-
Visualizations
The following diagrams illustrate general concepts relevant to the preclinical toxicology assessment of a novel antifungal agent like this compound.
Preclinical toxicity assessment workflow.
References
- 1. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanism of Drug Nephrotoxicity and the Methods for Preventing Kidney Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro hematotoxicity testing in drug development: a review of past, present and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hematotoxicity testing by cell clonogenic assay in drug development and preclinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview on the mechanisms of drug-induced liver cell death | Annals of Hepatology [elsevier.es]
- 8. mdpi.com [mdpi.com]
- 9. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. belmagumusel.com [belmagumusel.com]
- 11. hoeford.com [hoeford.com]
- 12. noblelifesci.com [noblelifesci.com]
- 13. The Importance of Toxicology Research in Preclinical Studies [pharmamodels.net]
- 14. altasciences.com [altasciences.com]
- 15. benchchem.com [benchchem.com]
- 16. Next-generation biomarkers for detecting kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. emulatebio.com [emulatebio.com]
Validation & Comparative
Pradimicin L and Pradimicin A: A Comparative Guide on Antifungal Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antifungal potency of Pradimicin L and Pradimicin A, two members of the pradimicin class of antibiotics. Pradimicins are known for their broad-spectrum antifungal activity. This document summarizes available data on their comparative efficacy, mechanism of action, and the experimental methods used to determine their potency.
Executive Summary
This compound and Pradimicin A exhibit comparable antifungal activity. A key study by Saitoh et al. (1993) concluded that this compound was "equiactive to pradimicin A"[1]. While this foundational study provides a qualitative comparison, detailed quantitative data from a side-by-side analysis in this specific publication is not publicly available. This guide, therefore, presents a qualitative comparison based on this and other relevant findings, alongside general data for Pradimicin A to provide a baseline for its antifungal spectrum.
Data Presentation: Antifungal Potency
Due to the lack of a publicly available comprehensive dataset directly comparing the Minimum Inhibitory Concentrations (MICs) of this compound and Pradimicin A from a single study, a direct quantitative comparison table cannot be constructed. However, based on the statement that this compound is equiactive to Pradimicin A, it can be inferred that their MIC values against a range of fungal pathogens are very similar.
For context, the following table presents known MIC values for Pradimicin A against various fungal species, which can be considered indicative of the expected potency of this compound.
Table 1: Illustrative Antifungal Activity of Pradimicin A
| Fungal Species | Strain | MIC (µg/mL) | Reference |
| Candida albicans | A9540 | Moderate in vitro activity | [2] |
| Cryptococcus neoformans | - | Moderate in vitro activity | [2] |
| Aspergillus fumigatus | - | Moderate in vitro activity | [2] |
Note: The term "moderate in vitro activity" is used in the source material without specific MIC values in the abstract.[2]
Mechanism of Action
Pradimicins exert their antifungal effect through a unique mechanism of action that targets the fungal cell wall. This process is calcium-dependent and involves the specific recognition of D-mannoside residues present in the mannoproteins of the fungal cell wall. The binding of pradimicin to these mannosides, in the presence of calcium ions, leads to the formation of a ternary complex. This complex disrupts the integrity of the fungal cell membrane, ultimately leading to cell death.[3]
Caption: Mechanism of action of Pradimicins.
Experimental Protocols
The determination of the antifungal potency of this compound and Pradimicin A is typically conducted using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). The following is a generalized protocol based on standard antifungal susceptibility testing procedures.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and Pradimicin A against various fungal strains.
Materials:
-
This compound and Pradimicin A compounds
-
Selected fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
Appropriate growth medium (e.g., RPMI-1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
Procedure:
-
Inoculum Preparation: Fungal strains are cultured on appropriate agar (B569324) plates. A suspension is then prepared in sterile saline and adjusted to a specific concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: Serial twofold dilutions of this compound and Pradimicin A are prepared in the growth medium in the wells of a 96-well plate.
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Controls: Positive (fungus and medium, no drug) and negative (medium only) controls are included.
-
Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density.
Caption: Generalized workflow for MIC determination.
Conclusion
Based on the available scientific literature, this compound and Pradimicin A demonstrate equivalent antifungal potency. Their shared and unique mechanism of action, targeting fungal cell wall mannans, makes them an interesting class of antifungal agents. For definitive quantitative comparisons, further studies providing detailed, side-by-side MIC data would be invaluable to the research community.
References
- 1. Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
- 3. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Pradimicin L and Fluconazole Against Candida Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal agents Pradimicin L and fluconazole (B54011), focusing on their efficacy against various Candida species. The information presented is based on available experimental data to assist researchers in understanding their mechanisms, potency, and potential applications.
Executive Summary
This compound, a member of the pradimicin class of antibiotics, and fluconazole, a widely used azole antifungal, represent two distinct approaches to combating Candida infections. Fluconazole inhibits the synthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane, leading to fungistatic activity. In contrast, pradimicins exhibit a unique mechanism of action by binding to D-mannosides on the fungal cell wall, which, in the presence of calcium, disrupts membrane integrity, resulting in fungicidal effects. While direct comparative data for this compound is limited, studies on closely related pradimicins, such as Pradimicin A and the derivative BMS-181184, demonstrate potent activity against a broad range of Candida species, including those resistant to fluconazole.
Mechanism of Action
This compound: The antifungal activity of pradimicins is initiated by a specific interaction with the fungal cell wall. The molecule recognizes and binds to terminal D-mannoside residues of mannoproteins on the cell surface. This binding is calcium-dependent and forms a ternary complex (Pradimicin-Ca2+-Mannoside).[1] This complex formation is believed to disrupt the structural integrity of the cell membrane, leading to leakage of cellular contents and ultimately cell death.[1] This mechanism is distinct from that of azoles and polyenes, suggesting that pradimicins could be effective against strains resistant to these conventional antifungals.[2]
Fluconazole: Fluconazole targets the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase, which is essential for the conversion of lanosterol to ergosterol.[2][3][4][5][6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting ergosterol synthesis, fluconazole disrupts membrane fluidity and function, leading to the accumulation of toxic sterol precursors and the inhibition of fungal growth.[2][3][4][5][6]
In Vitro Efficacy: A Comparative Analysis
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a pradimicin derivative (BMS-181184) and fluconazole against various Candida species. It is important to note that these values are from different studies and direct, side-by-side comparisons should be made with caution.
Table 1: In Vitro Activity of Pradimicin Derivative (BMS-181184) Against Candida Species
| Candida Species | Number of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida spp. (mixed) | 167 | ≤8 (for 97% of strains) | 2-8 (majority) | - |
| Candida spp. (mixed) | 64 | 0.78 - 12.5 | - | - |
Data sourced from studies on the pradimicin derivative BMS-181184.[3][4]
Table 2: In Vitro Activity of Fluconazole Against Candida Species
| Candida Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| C. albicans | 13,338 | - | 0.5 | 2 |
| C. glabrata | - | - | - | 32 |
| C. parapsilosis | - | - | 2 | - |
| C. tropicalis | - | - | 2 | - |
| C. krusei | - | - | - | ≥64 |
Data represents a compilation from various surveillance studies.
Efficacy Against Resistant Strains and Biofilms
A significant advantage of the pradimicin class of antifungals is their potential efficacy against azole-resistant Candida strains. Studies have shown that Pradimicin A is active against 5-fluorocytosine- and azole-resistant C. albicans.[2] The pradimicin derivative BMS-181184 was also found to be active against clinical isolates of Candida that were resistant to other antifungal agents.[4]
With respect to biofilm formation, a critical virulence factor for Candida species, the distinct mechanisms of action of these two drugs suggest different impacts. While fluconazole's efficacy against mature biofilms is often limited, the membrane-disrupting action of pradimicins may offer an advantage. However, specific experimental data directly comparing the effects of this compound and fluconazole on Candida biofilms is currently lacking.
Synergistic and Antagonistic Effects
There is currently no available data from in vitro studies, such as checkerboard assays, to determine the synergistic or antagonistic interactions between this compound and fluconazole against Candida species. Further research is warranted to explore the potential of combination therapy.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antifungal agents.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate. The protocol outlined below is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.
-
Inoculum Preparation:
-
Candida isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Antifungal Agent Preparation:
-
Stock solutions of this compound and fluconazole are prepared in a suitable solvent (e.g., DMSO).
-
Serial twofold dilutions of each drug are prepared in RPMI 1640 medium in 96-well microtiter plates.
-
-
Incubation:
-
100 µL of the standardized fungal inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antifungal agent.
-
A growth control well (inoculum without drug) and a sterility control well (medium only) are included.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.
-
The results can be read visually or spectrophotometrically.
-
Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the MIC of antifungal agents.
Signaling Pathway: Fluconazole's Mechanism of Action
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pradimicin therapy of disseminated Candida tropicalis infection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pradimicin, a novel class of potent antifungal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
Pradimicin L and Amphotericin B: A Comparative Analysis of Efficacy in Aspergillosis Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antifungal therapeutics, the search for novel agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides a detailed comparison of Pradimicin L, a member of the pradimicin class of antibiotics, and Amphotericin B, a long-standing polyene antifungal, in the context of aspergillosis models. The following sections present a comprehensive overview of their mechanisms of action, comparative in vitro and in vivo efficacy data, and detailed experimental protocols from key studies.
Mechanisms of Action: Two Distinct Approaches to Fungal Cell Disruption
This compound and Amphotericin B employ fundamentally different strategies to exert their antifungal effects.
This compound targets the fungal cell wall through a unique, calcium-dependent mechanism. It specifically binds to D-mannoside residues present in the cell wall's mannoproteins. This binding initiates the formation of a ternary complex involving the D-mannoside, this compound, and calcium ions, leading to the disruption of the fungal cell membrane's integrity.[1] This novel mechanism suggests that cross-resistance with existing antifungal classes, such as polyenes and azoles, is unlikely.[2]
Amphotericin B , a polyene macrolide, directly interacts with the fungal cell membrane. Its primary target is ergosterol, a crucial sterol component of the fungal cell membrane. Amphotericin B binds to ergosterol, leading to the formation of pores or channels in the membrane. This disruption of the membrane's integrity results in the leakage of essential intracellular components, ultimately leading to fungal cell death.
In Vitro Efficacy
Studies have evaluated the in vitro activity of the this compound derivative, BMS-181184, against various Aspergillus species, often in comparison to Amphotericin B.
| Fungal Species | Drug | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Geometric Mean MIC (mg/L) |
| Aspergillus fumigatus | BMS-181184 | 4-16 | 8 | 8 | 8 |
| Amphotericin B | 0.5-2 | 1 | 1 | 0.87 | |
| Aspergillus flavus | BMS-181184 | 8-32 | 16 | 32 | 15.4 |
| Amphotericin B | 0.5-4 | 1 | 2 | 1.12 | |
| Aspergillus niger | BMS-181184 | 8-64 | 32 | 64 | 26.2 |
| Amphotericin B | 0.5-2 | 1 | 2 | 1.0 | |
| Aspergillus terreus | BMS-181184 | 8-32 | 16 | 32 | 13.1 |
| Amphotericin B | 1-4 | 2 | 4 | 2.0 | |
| All Isolates | BMS-181184 | 4-64 | 8 | 16 | 12.5 |
| Amphotericin B | 0.5-4 | 1 | 2 | 0.96 |
Table 1: Comparative In Vitro Activity of BMS-181184 and Amphotericin B against Aspergillus spp. (Data compiled from a study by Oakley et al.)[2]
The in vitro data indicates that while BMS-181184 is active against most Aspergillus species, it requires higher concentrations to inhibit fungal growth compared to Amphotericin B.[2][3] Notably, no cross-resistance was observed between BMS-181184 and itraconazole, an azole antifungal.[2] For Aspergillus fumigatus, the MICs for BMS-181184 were consistently ≤ 8 µg/ml.[4] However, it showed less activity against Aspergillus niger and Aspergillus flavus, with MICs of ≥16 µg/ml.[4][5]
In Vivo Efficacy in a Neutropenic Rabbit Model of Pulmonary Aspergillosis
A key study evaluated the efficacy of the this compound derivative BMS-181184 in a persistently neutropenic rabbit model of invasive pulmonary aspergillosis, with Amphotericin B deoxycholate as the comparator.[6][7]
| Treatment Group | Dosage | Survival Rate (%) | Mean Residual Fungal Burden (log10 CFU/g) in Lungs |
| Untreated Control | - | 0 | 4.5 ± 0.3 |
| Amphotericin B | 1 mg/kg/day | 80 | 2.1 ± 0.4 |
| BMS-181184 | 50 mg/kg/day | 83 | 3.2 ± 0.5 |
| BMS-181184 | 150 mg/kg/day | 100 | 2.4 ± 0.6 |
Table 2: Efficacy of BMS-181184 and Amphotericin B in a Neutropenic Rabbit Model of Pulmonary Aspergillosis. (Data adapted from a study by Groll et al.)[6]
In this model, BMS-181184 demonstrated significant, dose-dependent antifungal activity.[6] At a total daily dose of 150 mg/kg, BMS-181184 was at least as effective as Amphotericin B at 1 mg/kg in promoting survival and reducing organism-mediated tissue injury.[6][7] While all BMS-181184 regimens led to a significant reduction in fungal tissue burden compared to untreated controls, only the higher dosage of 150 mg/kg was equivalent to Amphotericin B in reducing the fungal load in the lungs.[6][7] The compound was reported to be well-tolerated at all tested doses.[7]
Experimental Protocols
In Vivo Neutropenic Rabbit Model of Pulmonary Aspergillosis
This protocol is based on the methodology described in the comparative study of BMS-181184 and Amphotericin B.[6]
-
Animal Model: New Zealand White rabbits.
-
Immunosuppression: Persistently neutropenic state induced by a regimen of cytarabine (B982) and methylprednisolone (B1676475) to achieve neutrophil counts below 100/µl.
-
Inoculum: Aspergillus fumigatus conidia are prepared from potato dextrose agar (B569324) slants. The conidia are harvested, suspended in sterile saline with 0.05% Tween 80, and the concentration is adjusted using a hemocytometer. Rabbits are inoculated via intratracheal instillation of a specific conidial count (e.g., 1 x 10⁸ conidia).
-
Drug Preparation and Administration:
-
BMS-181184: The compound is dissolved in 5% dextrose in water (D5W) for intravenous administration.
-
Amphotericin B deoxycholate: Prepared according to the manufacturer's instructions for intravenous infusion.
-
-
Treatment Regimen: Treatment is initiated 24 hours post-inoculation and continued for a defined period (e.g., 10-12 days). Dosages are administered as described in the efficacy tables.
-
Efficacy Assessment:
-
Survival: Monitored daily.
-
Fungal Burden: At the end of the study, lungs are harvested, homogenized, and serially diluted for plating on Sabouraud dextrose agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Bronchoalveolar Lavage (BAL): BAL fluid is collected postmortem and cultured to assess the presence and quantity of Aspergillus.
-
In Vitro Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) based on established methods.
-
Fungal Isolates: Various clinical isolates of Aspergillus species are used.
-
Inoculum Preparation: Conidia are harvested from mature cultures and suspended in RPMI 1640 medium buffered with MOPS. The suspension is adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/ml.
-
Drug Preparation: Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium.
-
Assay: The drug dilutions are dispensed into microtiter plates, and the fungal inoculum is added to each well.
-
Incubation: Plates are incubated at 35°C for 48 hours.
-
MIC Determination: The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥50% or 100% inhibition) compared to the growth control.
Summary and Conclusion
The available data indicates that this compound, represented by its derivative BMS-181184, is a promising antifungal agent with potent, dose-dependent efficacy against Aspergillus in preclinical models of invasive aspergillosis. Its unique mechanism of action, which differs from that of Amphotericin B, makes it an interesting candidate for further development, particularly in scenarios where resistance to existing antifungals is a concern.
While in vitro studies show that higher concentrations of this compound are required for fungal inhibition compared to Amphotericin B, in vivo studies in a neutropenic rabbit model demonstrate comparable, and at higher doses, potentially superior, efficacy in terms of survival and reduction of fungal burden. The favorable tolerability profile observed in this animal model is also a significant advantage.
For researchers and drug development professionals, this compound represents a novel class of antifungals that warrants further investigation. Future studies should focus on optimizing its formulation and dosage regimens, exploring its efficacy against a broader range of fungal pathogens, and further elucidating its pharmacokinetic and pharmacodynamic properties in different preclinical models. The distinct mechanism of action and promising in vivo efficacy position this compound as a valuable lead compound in the ongoing effort to expand the armamentarium against invasive fungal infections.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 3. Activity of pradimicin BMS-181184 against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal activity of the pradimicin derivative BMS 181184 in the treatment of experimental pulmonary aspergillosis in persistently neutropenic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Pradimicin L Demonstrates Potent Efficacy Against Azole-Resistant Fungal Isolates
A novel mechanism of action positions Pradimicin L as a promising alternative for treating fungal infections that have developed resistance to conventional azole-based therapies. Extensive in vitro studies demonstrate its broad-spectrum fungicidal activity against a wide range of clinically important yeasts and molds, including strains exhibiting high-level resistance to fluconazole (B54011) and itraconazole (B105839).
This compound, a member of the pradimicin class of antibiotics, exhibits a unique mode of action by targeting the fungal cell wall. It binds specifically to D-mannosides, forming a ternary complex with calcium, which disrupts the integrity of the fungal cell membrane.[1] This mechanism is fundamentally different from that of azole antifungals, which act by inhibiting the synthesis of ergosterol, a crucial component of the fungal cell membrane. The emergence of azole resistance, primarily through alterations in the target enzyme (lanosterol 14α-demethylase, encoded by the ERG11 gene) and overexpression of efflux pumps, has become a significant clinical challenge.[2][3][4][5][6] Pradimicin's distinct target suggests a low probability of cross-resistance with azoles.
Comparative In Vitro Efficacy
Head-to-head comparisons of pradimicin derivatives with commonly used azoles against resistant fungal isolates have substantiated their potential. Studies focusing on the pradimicin derivative BMS-181184 have provided compelling evidence of its efficacy.
Activity Against Azole-Resistant Candida Species
A study comparing the in vitro activity of BMS-181184 with fluconazole and amphotericin B against 64 clinical isolates of various Candida species revealed potent activity for the pradimicin derivative. The Minimum Inhibitory Concentrations (MICs) for BMS-181184 against all tested yeasts were in the range of 0.78 to 12.5 µg/mL.[7][8] Importantly, BMS-181184 demonstrated activity against isolates that were resistant to other antifungal agents, underscoring its novel mechanism of action.[7][8] Furthermore, the study confirmed the fungicidal nature of BMS-181184.[7][8] Another study reported that azole-resistant Candida albicans strains were susceptible to pradimicin A. In vivo studies in neutropenic mice infected with fluconazole-resistant Candida tropicalis showed that BMS-181184 prolonged survival at doses greater than 3 mg/kg/day and reduced tissue fungal burden at higher doses.[9]
Table 1: Comparative In Vitro Activity of BMS-181184 and Fluconazole against Candida Species
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) |
| Various Candida spp. (64 clinical isolates) | BMS-181184 | 0.78 - 12.5[7][8] |
| Fluconazole | Not explicitly stated for all isolates, but included resistant strains[7] |
Activity Against Azole-Resistant Aspergillus Species
The efficacy of pradimicins extends to filamentous fungi, including azole-resistant strains of Aspergillus. A study evaluating BMS-181184 against various Aspergillus species demonstrated its activity against isolates with high-level resistance to itraconazole. For three itraconazole-resistant Aspergillus fumigatus isolates with itraconazole MICs of >16 µg/mL, the MICs for BMS-181184 were all 8 µg/mL, indicating a lack of cross-resistance.[10]
Table 2: Comparative In Vitro Activity of BMS-181184 and Itraconazole against Aspergillus fumigatus
| Fungal Isolate | Antifungal Agent | MIC (µg/mL) |
| Itraconazole-Resistant A. fumigatus (3 isolates) | BMS-181184 | 8[10] |
| Itraconazole | >16[10] | |
| Itraconazole-Susceptible A. fumigatus (Geometric Mean) | BMS-181184 | 8[10] |
| Itraconazole | 0.26[10] |
Mechanism of Action and Resistance
The distinct mechanisms of action of pradimicins and azoles are central to the former's efficacy against resistant strains.
Figure 1: Contrasting mechanisms of action of this compound and azole antifungals.
Azole resistance in fungi is a multifactorial phenomenon. The primary mechanisms include:
-
Target site modification: Point mutations in the ERG11 gene can lead to an altered enzyme that has a lower affinity for azole drugs.[4][5][6]
-
Overexpression of the target enzyme: Increased production of lanosterol 14α-demethylase can overcome the inhibitory effect of azoles.
-
Efflux pump overexpression: Fungal cells can actively pump azole drugs out of the cell, preventing them from reaching their target. This is mediated by transporters from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) families.[11]
This compound's circumvention of these resistance mechanisms by targeting a different cellular component makes it a valuable candidate for further development.
Experimental Protocols
The in vitro susceptibility data presented were primarily generated using broth dilution methods, following established guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Macrodilution Method for Aspergillus spp.
The following protocol is based on the methodology described by Oakley et al. for testing the susceptibility of Aspergillus species.[10]
-
Antifungal Preparation: Stock solutions of BMS-181184 and itraconazole are prepared and serially diluted in RPMI-1640 medium supplemented with 2% glucose to achieve a range of final concentrations (e.g., 0.125–64 µg/mL for BMS-181184 and 0.03–16 µg/mL for itraconazole).
-
Inoculum Preparation: Aspergillus isolates are grown on an appropriate agar (B569324) medium. Conidia are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 2 x 10³ spores/mL.
-
Incubation: One milliliter of the inoculum is added to tubes containing 1 mL of the diluted antifungal agents. The tubes are incubated at 37°C for 40–42 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that shows no visible growth compared to a drug-free control.
Figure 2: Workflow for broth macrodilution antifungal susceptibility testing.
Broth Microdilution Method for Candida spp.
The protocol for Candida species generally follows the CLSI M27-A3 guidelines, as referenced in the study by Wardle et al.[7]
-
Antifungal Preparation: Two-fold serial dilutions of the antifungal agents are prepared in a 96-well microtiter plate.
-
Inoculum Preparation: Candida isolates are grown on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test medium (e.g., high-resolution medium).
-
Incubation: The microtiter plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control well.
Conclusion
The available evidence strongly supports the potent in vitro efficacy of pradimicins, exemplified by this compound and its derivative BMS-181184, against fungal isolates that are resistant to commonly used azole antifungals. Its unique mechanism of action, targeting the fungal cell wall, circumvents the primary resistance mechanisms that have rendered azoles ineffective in a growing number of clinical cases. The consistent activity of pradimicins against both azole-resistant Candida and Aspergillus species highlights their potential as a much-needed alternative in the antifungal armamentarium. Further clinical investigation is warranted to translate these promising in vitro findings into effective therapeutic strategies for patients with difficult-to-treat fungal infections.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azole-Resistant Alleles of ERG11 in Candida glabrata Trigger Activation of the Pdr1 and Upc2A Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azole-Resistant Alleles of ERG11 in Candida glabrata Trigger Activation of the Pdr1 and Upc2A Transcription Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. creamjournal.org [creamjournal.org]
- 6. brieflands.com [brieflands.com]
- 7. In vitro activity of BMS-181184 compared with those of fluconazole and amphotericin B against various candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of BMS-181184 compared with those of fluconazole and amphotericin B against various candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pradimicin therapy of disseminated Candida tropicalis infection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 11. Fluconazole resistance mechanisms in Candida krusei: the contribution of efflux-pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Cross-Resistance Between Pradimicin L and Other Antifungal Classes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antifungal resistance poses a significant threat to global health, necessitating the development of novel antifungal agents with unique mechanisms of action. Pradimicin L, a member of the pradimicin class of antibiotics, represents a promising therapeutic candidate due to its distinct mode of action, which suggests a low potential for cross-resistance with existing antifungal drug classes. This guide provides an objective comparison of the in vitro activity of pradimicin derivatives with that of azoles, polyenes, and echinocandins, supported by experimental data and detailed methodologies, to underscore its potential in combating resistant fungal infections.
Mechanism of Action: A Unique Target in the Fungal Cell Wall
Pradimicins exhibit a novel mechanism of action by targeting the fungal cell wall, a structure essential for fungal viability and not present in mammalian cells. Specifically, pradimicins bind to D-mannosides, components of mannoproteins on the fungal cell surface, in a calcium-dependent manner.[1][2][3] This binding leads to the formation of a ternary complex, disrupting the integrity of the fungal cell membrane and ultimately causing cell death.[1][3][4] This mechanism is fundamentally different from that of other major antifungal classes:
-
Azoles (e.g., Fluconazole (B54011), Voriconazole): Inhibit the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane.
-
Polyenes (e.g., Amphotericin B): Bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of cellular contents.
-
Echinocandins (e.g., Caspofungin, Micafungin): Inhibit the synthesis of β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[5]
The unique target of pradimicins in the fungal cell wall provides a strong rationale for the absence of cross-resistance with antifungal agents that target ergosterol synthesis, membrane integrity, or glucan synthesis.
Comparative In Vitro Activity: this compound Derivatives vs. Other Antifungal Classes
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for the pradimicin derivative BMS-181184 against a range of fungal isolates, including those with known resistance to other antifungal agents. The data is compiled from various in vitro studies and demonstrates the consistent activity of pradimicins against resistant strains.
Table 1: Comparative MICs (µg/mL) of BMS-181184 and Fluconazole against Candida Species
| Fungal Isolate | Resistance Phenotype | BMS-181184 MIC Range | Fluconazole MIC Range | Reference |
| Candida albicans | Susceptible | 2 - 8 | ≤ 8 | [6] |
| Candida albicans | Azole-Resistant | 2 - 8 | ≥ 16 | [7][8] |
| Candida glabrata | Susceptible | 2 - 8 | ≤ 8 | [6] |
| Candida glabrata | Azole-Resistant | 2 - 8 | ≥ 16 | [7] |
| Candida krusei | Intrinsically Resistant | 2 - 8 | ≥ 64 | [6] |
Data Interpretation: The MICs for BMS-181184 remain low and consistent against both fluconazole-susceptible and fluconazole-resistant isolates of Candida albicans and Candida glabrata. Furthermore, BMS-181184 demonstrates potent activity against Candida krusei, a species known for its intrinsic resistance to fluconazole. This strongly indicates a lack of cross-resistance between pradimicins and azoles.
Table 2: In Vitro Activity of BMS-181184 against Various Fungal Pathogens
| Fungal Species | BMS-181184 MIC Range (µg/mL) | Comparator Agent and MIC Range (µg/mL) | Reference |
| Cryptococcus neoformans | 2 - 8 | Fluconazole: ≤ 1 - ≥ 64 | [6] |
| Aspergillus fumigatus | 4 - 16 | Amphotericin B: 0.5 - 2 | [9] |
Data Interpretation: BMS-181184 shows consistent activity against Cryptococcus neoformans and Aspergillus fumigatus. While direct comparative data against resistant strains of these species is limited in the provided search results, the unique mechanism of action of pradimicins suggests they would remain effective. One study explicitly states that 5-Fluorocytosine- and azole-resistant C. albicans strains were susceptible to pradimicin A.[8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Antifungal Susceptibility Testing of Yeasts (CLSI M27-A3 / EUCAST E.DEF 7.3.2)
This broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast isolates.
1. Inoculum Preparation:
-
Yeast isolates are subcultured on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
-
A suspension of the yeast is prepared in sterile saline or water and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
The suspension is further diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
2. Preparation of Antifungal Solutions:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).
-
Serial twofold dilutions of the antifungal agents are prepared in RPMI-1640 medium in 96-well microtiter plates.
3. Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared yeast suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.
-
The plates are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or spectrophotometrically.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the distinct mechanisms of action of different antifungal classes and a typical experimental workflow for assessing cross-resistance.
Caption: Mechanisms of action of major antifungal classes.
Caption: Experimental workflow for assessing antifungal cross-resistance.
Conclusion
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the mode of antifungal action of pradimicin antibiotics. I. Lectin-mimic binding of BMY-28864 to yeast mannan in the presence of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibiotics that inhibit fungal cell wall development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro activity of BMS-181184 compared with those of fluconazole and amphotericin B against various candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel Pradimicin L Derivatives in Antifungal Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of New Pradimicin L Derivatives Against Established Antifungal Agents, Supported by Experimental Data.
The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with unique mechanisms of action. The pradimicin family of antibiotics represents a promising class of broad-spectrum antifungals. This guide provides a comparative analysis of the antifungal activity of new this compound derivatives, with a focus on BMS-181184, against the established antifungal agents Amphotericin B and Fluconazole.
In Vitro Antifungal Susceptibility
The in vitro efficacy of antifungal agents is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of a new this compound derivative, BMS-181184, and comparator drugs against key fungal pathogens, Candida albicans and Aspergillus fumigatus.
Comparative MIC Values Against Candida Species
| Antifungal Agent | Candida albicans MIC Range (µg/mL) | Candida glabrata MIC Range (µg/mL) | Candida tropicalis MIC Range (µg/mL) | Candida krusei MIC Range (µg/mL) |
| This compound Derivative (BMS-181184) | 1 - 8[1] | 1 - 8[1] | 1 - 8[1] | 1 - 8[1] |
| Amphotericin B | 0.125 - 1[2] | 0.25 - 2[2] | 0.25 - 0.5[2] | 0.5 - 1[2] |
| Fluconazole | ≤0.5 - >64[3][4] | 16 - 32[4][5] | ≤2[4] | ≥64[4] |
Note: MIC values can vary depending on the specific strain and testing methodology.
Comparative MIC Values Against Aspergillus Species
| Antifungal Agent | Aspergillus fumigatus MIC Range (µg/mL) | Aspergillus flavus MIC Range (µg/mL) | Aspergillus niger MIC Range (µg/mL) |
| This compound Derivative (BMS-181184) | ≤8[6] | ≥16[7] | ≥16[7] |
| Amphotericin B | 2[7] | - | - |
| Itraconazole | - | - | - |
Note: Data for some drug-pathogen combinations were not available in the searched literature.
Cytotoxicity Profile
A critical aspect of antifungal drug development is ensuring selectivity for fungal cells over host cells. Pradimicin A has been reported to be non-cytotoxic to various cultured mammalian cells at concentrations of 100 or 500 µg/mL[8]. The this compound derivative BMS-181184 was also found to be well-tolerated in animal models with no major end-organ toxicity noted[9][10].
In Vivo Efficacy
Preclinical in vivo studies are essential to evaluate the therapeutic potential of new antifungal candidates. Initial studies have shown that pradimicins are effective in murine models of disseminated candidiasis and aspergillosis[10]. Specifically, the pradimicin derivative BMS-181184 was at least as effective as Amphotericin B in a rabbit model of invasive pulmonary aspergillosis, demonstrating a significant reduction in fungal burden and resolution of pulmonary lesions[9].
Mechanism of Action
Pradimicins exhibit a novel mechanism of action. They bind specifically to terminal D-mannosides on the fungal cell wall in a calcium-dependent manner[10]. This interaction forms a ternary complex, leading to the disruption of the fungal cell membrane integrity[10].
Caption: Mechanism of action of this compound derivatives.
Experimental Protocols
The data presented in this guide are based on standardized experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Caption: Workflow for MIC determination.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Drug Dilution: A two-fold serial dilution of the antifungal agent is prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the drug dilution is inoculated with the fungal suspension. A drug-free well serves as a growth control, and an un-inoculated well serves as a sterility control.
-
Incubation: The microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and complete inhibition for polyenes) compared to the growth control.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability.
Caption: Workflow for MTT cytotoxicity assay.
-
Cell Seeding: Mammalian cells (e.g., HeLa, HepG2) are seeded into a 96-well plate and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with various concentrations of the antifungal agent and incubated for a specified period (e.g., 24, 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage relative to untreated control cells.
In Vivo Murine Model of Systemic Candidiasis
This animal model is used to evaluate the efficacy of antifungal agents in a systemic infection setting.
-
Infection: Immunocompetent or immunosuppressed mice are infected intravenously with a standardized inoculum of Candida albicans.
-
Treatment: The antifungal agent is administered to the mice at various doses and schedules (e.g., intraperitoneally, orally). A control group receives a vehicle.
-
Monitoring: The mice are monitored for survival over a period of time (e.g., 14-21 days).
-
Fungal Burden Determination: At the end of the study, or at specific time points, organs such as the kidneys and brain are harvested, homogenized, and plated on agar to determine the fungal burden (colony-forming units per gram of tissue).
-
Data Analysis: Survival curves are analyzed using the Kaplan-Meier method, and differences in fungal burden between treated and control groups are statistically evaluated.
References
- 1. In vitro antifungal activity of BMS-181184 against systemic isolates of Candida, Cryptococcus, and Blastomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jidc.org [jidc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifungal activity of the pradimicin derivative BMS 181184 in the treatment of experimental pulmonary aspergillosis in persistently neutropenic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Pradimicin L and Other Mannan-Binding Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pradimicin L and other prominent mannan-binding agents. The analysis is supported by experimental data on their binding affinities and biological activities, detailed experimental protocols, and visualizations of their mechanisms of action.
Mannan-binding agents are a class of molecules that recognize and bind to mannan (B1593421), a complex carbohydrate found on the surface of various pathogens, including fungi and enveloped viruses. This interaction can disrupt the pathogen's life cycle, making these agents promising candidates for novel antimicrobial and antiviral therapies. This guide focuses on a comparative analysis of this compound, a non-peptidic antibiotic, and several lectins with potent mannan-binding properties: Actinohivin, Griffithsin, Cyanovirin-N, and Scytovirin.
Quantitative Data Presentation
The following tables summarize the binding affinities and biological activities of the selected mannan-binding agents.
Table 1: Binding Affinity of Mannan-Binding Agents to their respective targets
| Agent | Target | Binding Affinity (Kd) |
| Pradimicin A | D-Mannose | Not explicitly quantified, but requires Ca2+ for binding. |
| Actinohivin | HIV-1 gp120 | 1.7 x 10⁻⁹ - 3.4 x 10⁻⁸ M[1] |
| Griffithsin | HIV-1 gp120 | Not explicitly quantified, but shows picomolar antiviral activity. |
| Cyanovirin-N | HIV-1 gp120 | 4.9 x 10⁻⁸ M to 2.5 x 10⁻⁷ M |
| Scytovirin | HIV-1 gp120 | 1.63 µM[2] |
Table 2: Antiviral and Antifungal Efficacy of Mannan-Binding Agents
| Agent | Activity | Target Organism/Virus | Efficacy (EC50/IC50/MIC) |
| Pradimicin A | Antifungal | Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus | Moderate in vitro activity[3][4] |
| Pradimicin A | Antiviral | Influenza virus | IC50: 6.8 µg/ml[3][4] |
| Actinohivin | Antiviral | HIV-1, HIV-2 | IC50: 2–110 nM[1] |
| Griffithsin | Antiviral | HIV-1 | EC50: 0.011 - 0.156 nM[5][6] |
| Cyanovirin-N | Antiviral | HIV-1, HIV-2 | Low nanomolar concentrations[7] |
| Scytovirin | Antiviral | HIV-1 | Low nanomolar activity[8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time.
Objective: To determine the binding affinity (Kd) of mannan-binding agents to their respective glycoprotein (B1211001) or carbohydrate targets.
General Protocol:
-
Immobilization of the Ligand:
-
A suitable sensor chip (e.g., CM5) is activated.
-
The ligand (e.g., HIV-1 gp120, mannan) is covalently immobilized onto the sensor chip surface. Amine coupling is a common method.
-
The surface is then deactivated and stabilized.
-
-
Analyte Injection:
-
The analyte (e.g., this compound, lectins) is prepared in a suitable running buffer at various concentrations.
-
The analyte solutions are injected over the sensor surface at a constant flow rate.
-
The association of the analyte to the immobilized ligand is monitored in real-time as a change in the resonance signal (measured in Resonance Units, RU).
-
-
Dissociation Phase:
-
Running buffer without the analyte is flowed over the sensor surface to monitor the dissociation of the analyte-ligand complex.
-
-
Regeneration:
-
A regeneration solution is injected to remove the bound analyte, preparing the sensor surface for the next injection cycle.
-
-
Data Analysis:
-
The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
-
Antiviral Syncytium Formation Assay
This assay is used to determine the ability of a compound to inhibit virus-induced cell fusion.
Objective: To determine the 50% effective concentration (EC50) of mannan-binding agents against HIV.
General Protocol:
-
Cell Culture:
-
Chronically HIV-infected cells (e.g., H9/IIIB) and uninfected target T-cells (e.g., CEM, MT-2) are cultured under standard conditions.[9]
-
-
Assay Setup:
-
Uninfected target cells are plated in a 96-well plate.
-
The mannan-binding agent is serially diluted and added to the wells.
-
Chronically HIV-infected cells are then added to each well to initiate co-culture.
-
-
Incubation:
-
The plate is incubated for a period that allows for syncytium formation (typically 24-48 hours).
-
-
Quantification of Syncytia:
-
Syncytia (multinucleated giant cells) are visualized and counted under a microscope. Alternatively, a reporter gene assay (e.g., luciferase) can be used for quantification.[10]
-
-
Data Analysis:
-
The percentage of syncytium inhibition is calculated for each concentration of the agent compared to the untreated control.
-
The EC50 value is determined as the concentration of the agent that inhibits syncytium formation by 50%.
-
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Objective: To determine the MIC of this compound against fungal pathogens like Candida albicans.
General Protocol:
-
Inoculum Preparation:
-
A standardized suspension of the fungal isolate is prepared in a suitable broth medium (e.g., RPMI-1640).
-
-
Drug Dilution:
-
The antifungal agent (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.
-
-
Inoculation:
-
Each well is inoculated with the fungal suspension.
-
-
Incubation:
-
The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to the drug-free control well. For some antifungals and fungi, this is defined as a ≥50% decrease in growth.[11]
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action for this compound and the lectin-based mannan-binding agents.
Caption: Mechanism of this compound antifungal activity.
Caption: General mechanism of antiviral lectins.
Comparative Analysis
This compound stands out as a small, non-peptidic molecule with a unique calcium-dependent mechanism of action against fungi.[12] Its ability to form a ternary complex with mannan and calcium leads to the disruption of the fungal cell membrane. While it also exhibits some antiviral activity, its primary characterization is as an antifungal agent. A significant advantage of this compound is its broad spectrum of activity against various fungal pathogens.[3][4] However, a lack of readily available, standardized quantitative data on its binding affinity to mannan makes direct comparison with the lectins challenging.
The lectins —Actinohivin, Griffithsin, Cyanovirin-N, and Scytovirin—are all proteins that exhibit potent antiviral activity, particularly against HIV, by targeting the high-mannose glycans on the viral envelope glycoprotein gp120.[5][7][8][13]
-
Actinohivin is noted for its high specificity for the α(1-2)mannobiose moiety of high-mannose-type glycans and its potent anti-HIV activity is attributed to the cooperative binding of its three structural segments to gp120.[14]
-
Griffithsin is one of the most potent anti-HIV lectins discovered, with activity in the picomolar range.[6][15] Its dimeric structure, with a total of six carbohydrate-binding sites, likely contributes to its high avidity for gp120.[5]
-
Cyanovirin-N also demonstrates potent, low nanomolar anti-HIV activity by binding to gp120 and interfering with its interaction with the CD4 receptor.[7][16][17]
-
Scytovirin is another cyanobacterial lectin with two structural domains that bind to HIV-1 envelope glycoproteins, exhibiting low nanomolar anti-HIV activity.[8][18]
A key difference between this compound and the lectins lies in their molecular nature and primary therapeutic targets. This compound is a small molecule primarily investigated for its antifungal properties, while the lectins are larger proteins with well-documented, potent antiviral activities. The choice of agent for further research and development would therefore depend on the specific therapeutic application being considered. For antifungal development, this compound and its derivatives remain promising candidates. For antiviral applications, particularly as microbicides to prevent HIV transmission, the lectins, especially Griffithsin, have shown exceptional potency.
Conclusion
This guide provides a comparative overview of this compound and several mannan-binding lectins. The quantitative data, detailed protocols, and mechanistic diagrams are intended to serve as a valuable resource for researchers in the fields of infectious disease and drug development. While all the agents discussed show promise, their distinct characteristics suggest different potential therapeutic niches. Further research, particularly in generating directly comparable quantitative data for this compound's mannan binding and antifungal efficacy, would be beneficial for a more comprehensive comparative assessment.
References
- 1. pnas.org [pnas.org]
- 2. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities. | Semantic Scholar [semanticscholar.org]
- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRADIMICINS A, B AND C: NEW ANTIFUNGAL ANTIBIOTICS [jstage.jst.go.jp]
- 5. The Griffithsin Dimer Is Required for High-Potency Inhibition of HIV-1: Evidence for Manipulation of the Structure of gp120 as Part of the Griffithsin Dimer Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Cyanovirin-N, a Potent Human Immunodeficiency Virus-Inactivating Protein, Blocks both CD4-Dependent and CD4-Independent Binding of Soluble gp120 (sgp120) to Target Cells, Inhibits sCD4-Induced Binding of sgp120 to Cell-Associated CXCR4, and Dissociates Bound sgp120 from Target Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Fold of Scytovirin Reveals a New Twist For Antiviral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HIV-induced syncytium formation requires the formation of conjugates between virus-infected and uninfected T-cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of HIV-1-mediated syncytium formation and virus replication by the lipophosphoglycan from Leishmania donovani is due to an effect on early events in the virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent developments in pradimicin-benanomicin and triazole antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Actinohivin, a novel anti-human immunodeficiency virus protein from an actinomycete, inhibits viral entry to cells by binding high-mannose type sugar chains of gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Results of a phase 1, randomized, placebo-controlled first-in-human trial of griffithsin formulated in a carrageenan vaginal gel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyanovirin-N binds to gp120 to interfere with CD4-dependent human immunodeficiency virus type 1 virion binding, fusion, and infectivity but does not affect the CD4 binding site on gp120 or soluble CD4-induced conformational changes in gp120 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of cyanovirin-N, a novel human immunodeficiency virus-inactivating protein that binds viral surface envelope glycoprotein gp120: potential applications to microbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potent anti-HIV activity of scytovirin domain 1 peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pradimicin L and Pradimicin S: Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-human immunodeficiency virus (HIV) activity of two pradimicin analogues: Pradimicin L and Pradimicin S. This analysis is based on available experimental data to inform research and development efforts in the pursuit of novel antiretroviral agents.
Introduction to Pradimicins
Pradimicins are a class of non-peptidic, carbohydrate-binding antibiotics that have demonstrated potent antifungal and antiviral activities.[1] Their mechanism of action against HIV involves binding to the high-mannose glycans on the viral envelope glycoprotein (B1211001) gp120, thereby interfering with the virus's entry into host cells.[2][3] This interaction is dependent on the presence of calcium ions.[3] Both this compound and Pradimicin S are derivatives of Pradimicin A and share a common benzo[a]naphthacenequinone aglycone core.[2][4]
This compound is a congener of Pradimicin A, featuring a D-glucosyl-D-thomosamine moiety.[4] In contrast, Pradimicin S is a highly water-soluble derivative of Pradimicin A where the terminal xylose is replaced by a 3-sulfated glucose.[2] This structural difference significantly enhances the solubility of Pradimicin S.
Quantitative Comparison of Anti-HIV Activity
Direct head-to-head comparative studies on the anti-HIV activity of this compound and Pradimicin S are limited in publicly available literature. However, a comparative analysis can be inferred from studies that have evaluated Pradimicin S against Pradimicin A, a close structural analogue of this compound. One study has reported that this compound is equiactive to Pradimicin A in terms of in vitro antifungal activity.[4] Based on this, the anti-HIV activity of Pradimicin A can be used as a surrogate for this compound for the purpose of this comparison.
The following table summarizes the 50% effective concentration (EC₅₀) values for Pradimicin S and Pradimicin A against different HIV-1 and HIV-2 strains in various T-lymphocyte cell lines.
| Compound | Virus Strain | Cell Line | EC₅₀ (µM) |
| Pradimicin S | HIV-1 (IIIB) | MT-4 | 5.1 |
| HIV-1 (IIIB) | CEM | 8.9 | |
| HIV-1 (IIIB) | C8166 | 6.2 | |
| HIV-2 (ROD) | MT-4 | 7.5 | |
| Pradimicin A | HIV-1 (IIIB) | MT-4 | 5.2 |
| HIV-1 (IIIB) | CEM | 5.9 | |
| HIV-1 (IIIB) | C8166 | 5.4 | |
| HIV-2 (ROD) | MT-4 | 5.8 |
Data sourced from a comparative study on Pradimicin S and Pradimicin A.[5]
The data indicates that both Pradimicin S and Pradimicin A (and by extension, likely this compound) exhibit anti-HIV activity in the low micromolar range against both HIV-1 and HIV-2. Their efficacy is comparable across the tested cell lines.
Mechanism of Action: A Shared Pathway
The anti-HIV mechanism for pradimicins involves the inhibition of viral entry. This process is initiated by the binding of the pradimicin molecule to the mannose-rich glycans of the HIV envelope glycoprotein gp120.[2][3] This interaction is calcium-dependent and effectively blocks the virus from attaching to and entering the host CD4+ T cells.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Pradimicin S, a highly soluble nonpeptidic small-size carbohydrate-binding antibiotic, is an anti-HIV drug lead for both microbicidal and systemic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicin A inhibition of human immunodeficiency virus: attenuation by mannan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Pradimicin L: A Comparative Analysis of its Activity Against Clinical Isolates of Aspergillus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antifungal agent Pradimicin L, specifically the derivative BMS-181184, and its activity against clinical isolates of Aspergillus. The document presents a detailed analysis of its performance against other established antifungal drugs, supported by experimental data.
Introduction
Pradimicins are a class of antifungal compounds characterized by a dihydrobenzo[α]naphthacenequinone aglycone.[1] Their unique mechanism of action, which is distinct from that of polyenes and azoles, makes them a subject of significant interest in the search for novel antifungal therapies. This is particularly relevant in the context of increasing resistance to current antifungal agents. This compound has demonstrated a broad spectrum of in vitro activity against a variety of fungal pathogens, including Candida spp., Cryptococcus neoformans, and importantly, Aspergillus spp.[1]
Mechanism of Action
The antifungal activity of this compound is initiated by a specific binding interaction with terminal D-mannoside residues present in the mannoproteins of the fungal cell wall. This binding is calcium-dependent and leads to the formation of a ternary complex involving the D-mannoside, this compound, and calcium ions. The formation of this complex disrupts the integrity of the fungal cell membrane, leading to cell death.[1][2] This mechanism of action suggests that cross-resistance with existing antifungal drugs like amphotericin B and azoles is unlikely.[3]
References
- 1. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro antifungal and fungicidal spectra of a new pradimicin derivative, BMS-181184 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic and Pharmacodynamic Profiles of Pradimicin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of various Pradimicin derivatives, a class of antifungal agents with a novel mechanism of action. The information presented is compiled from preclinical studies to support research and development in the field of antifungal therapeutics.
Introduction to Pradimicins
Pradimicins are a unique class of antibiotics produced by actinomycetes, with a characteristic dihydrobenzo[α]naphthacenequinone core.[1] Their primary mechanism of action involves a calcium-dependent binding to D-mannose residues on the surface of fungal cells, leading to the formation of a ternary complex that disrupts the fungal cell membrane integrity.[1][2] This mode of action is distinct from other major antifungal classes, suggesting a potential for activity against resistant strains. Several derivatives, including Pradimicin A, B, C, and the clinically evaluated BMS-181184, have been investigated for their antifungal potential.
Pharmacokinetic Profile Comparison
A direct comparison of the pharmacokinetic parameters of all Pradimicin derivatives is challenging due to the limited availability of comprehensive and directly comparable studies. However, extensive data is available for the water-soluble derivative BMS-181184, which has undergone more rigorous preclinical evaluation.
Table 1: Pharmacokinetic Parameters of BMS-181184 in Rabbits (Single Intravenous Dose)
| Dose (mg/kg) | Cmax (µg/mL) | AUC (0-24h) (µg·h/mL) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) |
| 10 | 120 | 726 | 4.99 | 0.397 |
| 25 | - | - | - | - |
| 50 | - | - | - | - |
| 150 | 648 | 2130 | 2.31 | 0.799 |
Data sourced from studies in normal, catheterized rabbits.[3][4] Note: Data for 25 and 50 mg/kg were not explicitly provided in the summarized search results.
Pharmacokinetic studies of BMS-181184 in rabbits revealed a nonlinear, dose-dependent profile with enhanced clearance and a shorter half-life at higher dosages.[3][4] There was no significant drug accumulation in the plasma after multiple daily doses of 10, 25, or 50 mg/kg over 15 days.[3]
Pharmacodynamic Profile Comparison
The pharmacodynamic activity of Pradimicin derivatives is primarily assessed by their in vitro minimum inhibitory concentrations (MICs) against various fungal pathogens and their in vivo efficacy in animal models of fungal infections.
In Vitro Antifungal Activity
BMS-181184 has demonstrated a broad spectrum of in vitro activity against clinically relevant fungi.[1]
Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of Pradimicin Derivatives Against Selected Fungal Pathogens
| Fungal Species | Pradimicin A (MIC range) | BMS-181184 (MIC90) |
| Candida albicans | - | 8 |
| Candida krusei | - | 4 |
| Candida parapsilosis | - | 8 |
| Candida tropicalis | - | 16 |
| Cryptococcus neoformans | - | 2 |
| Aspergillus fumigatus | - | 8 |
| Aspergillus flavus | - | >16 |
| Aspergillus niger | - | >16 |
MIC90 values represent the concentration required to inhibit the growth of 90% of the tested isolates. Data for BMS-181184 is from comprehensive in vitro studies.[6][7][8] Comparative MIC90 data for Pradimicin A, B, and C is not available in a directly comparable format in the reviewed literature.
BMS-181184 is fungicidal against yeasts and most strains of Aspergillus fumigatus.[6] Its activity is minimally affected by changes in testing conditions such as pH, inoculum size, and the presence of serum.[6]
In Vivo Efficacy
In vivo studies in murine models of systemic fungal infections have demonstrated the therapeutic potential of Pradimicin derivatives.
Table 3: In Vivo Efficacy of Pradimicin Derivatives in Murine Models of Systemic Fungal Infections
| Derivative | Fungal Pathogen | Mouse Model | Endpoint | Effective Dose (mg/kg) |
| Pradimicin A | Candida albicans | Systemic Infection | - | - |
| Cryptococcus neoformans | Systemic Infection | - | - | |
| Aspergillus fumigatus | Systemic Infection | - | - | |
| BMS-181184 | Candida albicans | Systemic Infection | 50% Protective Dose (PD50) | 8.8 |
| Aspergillus fumigatus | Systemic Infection | 50% Protective Dose (PD50) | 31 | |
| Candida tropicalis | Systemic Infection | Prolonged survival & reduced tissue counts | >3 |
Data for Pradimicin A indicates therapeutic activity without specific dosage in the provided search results.[5] Data for BMS-181184 is from studies in normal and neutropenic mice.[9][10] The efficacy of Pradimicin A was demonstrated in both normal and immunocompromised mice.[5]
Mechanism of Action
The antifungal activity of Pradimicins is initiated by a specific interaction with the fungal cell wall.
Caption: Mechanism of action of Pradimicin derivatives.
Pradimicin derivatives, in the presence of calcium ions, bind specifically to D-mannoside residues present in the mannoproteins of the fungal cell wall.[2] This interaction leads to the formation of a stable ternary complex, which is believed to cause a disruption of the physical integrity of the cell membrane, ultimately leading to fungal cell death.[1][2] There is currently no strong evidence to suggest that Pradimicins act via intracellular signaling pathways.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method based on CLSI M27-A4)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Pradimicin derivatives against yeast pathogens.
Caption: Workflow for in vitro antifungal susceptibility testing.
1. Preparation of Antifungal Agent:
- Prepare a stock solution of the Pradimicin derivative in a suitable solvent (e.g., dimethyl sulfoxide).
- Perform serial twofold dilutions of the stock solution in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the desired final concentration range in the microtiter plate wells.
2. Inoculum Preparation:
- Subculture the yeast isolate on Sabouraud dextrose agar (B569324) and incubate at 35°C for 24-48 hours.
- Prepare a suspension of the yeast colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
- Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.
3. Broth Microdilution Assay:
- Dispense 100 µL of each twofold drug dilution into the wells of a 96-well microtiter plate.
- Add 100 µL of the standardized fungal inoculum to each well.
- Include a growth control well (inoculum without drug) and a sterility control well (medium only).
- Incubate the plates at 35°C for 24 to 48 hours.
4. MIC Determination:
- Following incubation, visually inspect the wells for turbidity.
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
In Vivo Efficacy in a Murine Model of Systemic Candidiasis
This protocol describes a general procedure for evaluating the in vivo efficacy of Pradimicin derivatives.
References
- 1. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Compartmental Pharmacokinetics and Tissue Drug Distribution of the Pradimicin Derivative BMS 181184 in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compartmental pharmacokinetics and tissue drug distribution of the pradimicin derivative BMS 181184 in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of pradimicin BMS-181184 against Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. Antifungal Activity of the Pradimicin Derivative BMS 181184 in the Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pradimicin therapy of disseminated Candida tropicalis infection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pradimicin L and its Glycine Analogs in Antifungal Applications
For Immediate Release
[City, State] – [Date] – In the ongoing search for potent and safe antifungal agents, a comparative guide focusing on Pradimicin L and its glycine (B1666218) analogs, Pradimicins D and E, has been developed for researchers, scientists, and drug development professionals. This guide provides a detailed examination of their antifungal activity, mechanism of action, and cytotoxic profiles, supported by experimental data and protocols.
Pradimicins are a class of antibiotics known for their unique antifungal mechanism. They function by binding to D-mannoside residues on the surface of fungal cells in a calcium-dependent manner. This interaction disrupts the fungal cell membrane, leading to cell death. This compound, a congener of Pradimicin A, has demonstrated antifungal activity comparable to its parent compound. Its glycine analogs, Pradimicins D and E, have also been reported to exhibit equivalent in vitro and in vivo antifungal efficacy to Pradimicin A.[1][2] This suggests that the substitution with glycine does not negatively impact its primary mode of action.
Performance Data: Antifungal Activity and Cytotoxicity
While direct side-by-side quantitative comparisons of this compound and its specific glycine analogs are not extensively available in a single study, the existing literature provides valuable insights into their performance. The following tables summarize the available data on the Minimum Inhibitory Concentrations (MIC) against various fungal pathogens and the cytotoxic activity (IC50) of different Pradimicin congeners. It is important to note that this data is compiled from various studies and direct comparisons should be made with caution.
| Compound | Organism | MIC (µg/mL) |
| Pradimicin A | Candida albicans | 1.6 - 12.5 |
| Cryptococcus neoformans | 3.1 - 6.3 | |
| Aspergillus fumigatus | 6.3 - 25 | |
| This compound | Various Fungi | Equiactive to Pradimicin A[2] |
| Pradimicin D | Various Fungi | Equal in activity to Pradimicin A[1] |
| Pradimicin E | Various Fungi | Equal in activity to Pradimicin A[1] |
Table 1: In Vitro Antifungal Activity of Pradimicins. This table presents the Minimum Inhibitory Concentration (MIC) values of various Pradimicin compounds against a selection of pathogenic fungi.
| Compound | Cell Line | IC50 (µg/mL) |
| Pradimicin A | Various cultured mammalian cells | Non-cytotoxic at 100 or 500 µg/mL[3] |
| Pradimicin-IRD | HCT-116 (Colon Carcinoma) | 0.8 µM |
| MM 200 (Melanoma) | 2.7 µM |
Table 2: Cytotoxicity of Pradimicins. This table shows the 50% inhibitory concentration (IC50) of Pradimicin A and a related analog, Pradimicin-IRD, against different cell lines.
Mechanism of Action: A Calcium-Dependent Interaction
The antifungal activity of Pradimicins is initiated by a specific interaction with the fungal cell wall. The process can be summarized in the following steps:
-
Binding to D-Mannoside: Pradimicin molecules recognize and bind to D-mannoside residues present in the mannoproteins of the fungal cell wall.
-
Calcium-Dependent Complex Formation: In the presence of calcium ions, a ternary complex is formed between the Pradimicin molecule, the D-mannoside residue, and a calcium ion.[4]
-
Membrane Disruption: The formation of this complex disrupts the integrity of the fungal cell membrane.
-
Cell Lysis: This disruption leads to the leakage of intracellular components and ultimately results in fungal cell death.
Figure 1. Mechanism of action of Pradimicins.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its glycine analogs.
Minimum Inhibitory Concentration (MIC) Assay
The antifungal susceptibility of fungal isolates to this compound and its analogs is determined using a broth microdilution method based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antifungal Agents: Stock solutions of this compound and its glycine analogs are prepared in a suitable solvent (e.g., dimethyl sulfoxide) and serially diluted in RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium. The inoculum is prepared by suspending fungal colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Assay Procedure: The antifungal dilutions are added to the wells of a 96-well microtiter plate. The standardized fungal inoculum is then added to each well. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control well.
Figure 2. Experimental workflow for MIC determination.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound and its glycine analogs on mammalian cells is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Mammalian cells (e.g., Vero, HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound and its glycine analogs and incubated for another 48 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilization solution (e.g., dimethyl sulfoxide).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Figure 3. Experimental workflow for cytotoxicity (MTT) assay.
Conclusion
This compound and its glycine analogs, Pradimicins D and E, represent a promising class of antifungal agents with a unique mechanism of action. The available data suggests that the glycine substitution in Pradimicins D and E does not compromise their antifungal potency, which is comparable to that of this compound and the parent compound, Pradimicin A. Further head-to-head comparative studies are warranted to provide more definitive quantitative data on their relative efficacy and safety profiles. The experimental protocols and workflows provided in this guide offer a standardized approach for future research in this area.
References
- 1. New antifungal antibiotics, pradimicins D and E. Glycine analogs of pradimicins A and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pradimicins L and FL: new pradimicin congeners from Actinomadura verrucosospora subsp. neohibisca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pradimicin L: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides essential information and step-by-step procedures for the proper disposal of Pradimicin L, an antifungal antibiotic. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound is a potent compound that is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs such as the kidneys, liver, and spleen through prolonged or repeated exposure. Furthermore, it is very toxic to aquatic life with long-lasting effects. Due to these hazardous properties, standard laboratory disposal methods are inappropriate.
Chemical and Physical Properties
A thorough understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the key hazard and toxicity data for this compound.
| Property | Value |
| Acute Toxicity (Oral) | Category 3: Toxic if swallowed. |
| Acute Toxicity (Dermal) | Category 3: Toxic in contact with skin. |
| Acute Toxicity (Inhalation) | Category 3: Toxic if inhaled. |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2: May cause damage to kidneys, liver, and spleen. |
| Aquatic Toxicity (Acute) | Category 1: Very toxic to aquatic life. |
| Aquatic Toxicity (Chronic) | Category 1: Very toxic to aquatic life with long lasting effects. |
Disposal Procedures
The primary and mandatory method for the disposal of this compound is through an approved waste disposal plant. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn. This includes chemical-impermeable gloves, safety goggles, and a lab coat.
-
Segregation and Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated and clearly labeled hazardous waste container.
-
Ensure the container is chemically compatible and kept securely closed when not in use.
-
-
Container Disposal:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Follow your institution's procedures for the disposal of containers that have held acutely toxic materials. Do not rinse containers into the sewer system.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
Spill Management
In the event of a spill, prevent the spread of dust. Evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, carefully collect the spilled material and place it into the designated hazardous waste container. Clean the spill area as recommended by your institution's safety protocols for potent compounds.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within their research environment.
Safeguarding Researchers: A Comprehensive Guide to Handling Pradimicin L
Essential Safety and Logistical Information for the Prudent Researcher
For scientists and researchers engaged in drug development, the safe handling of potent compounds like Pradimicin L is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to ensure the well-being of laboratory personnel and the integrity of research. By adhering to these guidelines, laboratories can establish a robust safety culture and minimize risks associated with this novel antifungal agent.
Immediate Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related pradimicin compounds indicate that it should be handled with care. Pradimicin analogues are known to be toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. Therefore, a cautious approach is warranted.
Key Hazard Considerations:
-
Acute Toxicity: Potential for toxicity upon ingestion, skin contact, or inhalation.
-
Organ Damage: Possible risk of damage to kidneys, liver, and spleen with repeated or prolonged exposure.
-
Environmental Hazard: May be toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through all potential routes.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove can be removed immediately in case of contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | A fully buttoned lab coat, supplemented with disposable sleeves. A chemical-resistant apron should be worn when handling larger quantities or solutions. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a potential for aerosol generation. All respiratory protection should be used within a comprehensive respiratory protection program. | Minimizes the risk of inhaling the powdered compound. |
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound in a laboratory setting. The following diagram and procedural steps outline a recommended operational plan from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Work in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is readily available and worn correctly.
-
When weighing the solid compound, use a balance with a draft shield or conduct the operation within a containment enclosure.
-
-
Dissolution and Use:
-
This compound is soluble in DMSO[]. Prepare solutions within the chemical fume hood.
-
Handle all solutions of this compound with the same level of precaution as the solid form.
-
Clearly label all containers with the compound name, concentration, solvent, and date.
-
-
Cleanup and Decontamination:
-
After each use, thoroughly decontaminate all work surfaces with an appropriate cleaning agent (e.g., 70% ethanol), followed by a rinse with water.
-
Decontaminate all non-disposable equipment that has come into contact with this compound.
-
Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly afterward.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, disposable lab coats, sleeves), weighing papers, and other solid materials should be collected in a clearly labeled hazardous waste container. |
| Liquid Waste | Unused solutions of this compound and solvent rinses from cleaning glassware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Empty Containers | Empty stock containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines. |
All waste containing this compound must be disposed of through a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
Quantitative Data Summary
While specific quantitative safety data for this compound is limited, the following table summarizes key known properties and data for related compounds.
| Property | Value | Source/Compound |
| CAS Number | 142062-87-1 | This compound[] |
| Molecular Formula | C41H46N2O19 | This compound[] |
| Molecular Weight | 870.80 g/mol | This compound[] |
| Appearance | Dark Red Powder | This compound[] |
| Solubility | Soluble in DMSO | This compound[] |
| LD50 (intravenous) | 120 mg/kg | Pradimicin A (in mice) |
| LD50 (intramuscular) | >400 mg/kg | Pradimicin A (in mice) |
Disclaimer: The information provided in this guide is intended for trained laboratory personnel and is based on the best available data for this compound and related compounds. It is not a substitute for a formal risk assessment and the user's own judgment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
